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Core Science & Biosynthesis

Foundational

Engineering Photophysics: A Technical Guide to Brominated Carbazole Ethanol Derivatives

Executive Summary Brominated carbazole ethanol derivatives represent a highly specialized class of organic molecules at the intersection of optoelectronics, polymer chemistry, and biomedical engineering. The carbazole co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Brominated carbazole ethanol derivatives represent a highly specialized class of organic molecules at the intersection of optoelectronics, polymer chemistry, and biomedical engineering. The carbazole core provides a rigid, electron-donating π-conjugated system capable of stabilizing excited states. The strategic substitution with bromine atoms introduces a pronounced Heavy Atom Effect (HAE), which amplifies Spin-Orbit Coupling (SOC) and facilitates rapid Intersystem Crossing (ISC) 1. Simultaneously, the ethanol moiety (–CH₂CH₂OH) serves as a critical synthetic handle, enabling covalent attachment to biological macromolecules, surface anchoring in self-assembled monolayers (SAMs) 2, or acting as an initiator for the ring-opening polymerization of macromolecular dyes [[3]]().

This whitepaper details the mechanistic causality behind their photophysical behavior, provides self-validating experimental protocols for their characterization, and outlines their advanced applications.

Mechanistic Foundations: Spin-Orbit Coupling and Energy Transfer

The fundamental photophysical value of brominated carbazoles lies in their ability to access and emit from triplet excited states, leading to Room Temperature Phosphorescence (RTP) and Thermally Activated Delayed Fluorescence (TADF) [[4]]().

The Causality of Bromination: In unsubstituted carbazole, the transition from the singlet excited state ( S1​ ) to the triplet state ( T1​ ) is strictly spin-forbidden. By introducing a heavy atom like bromine, the strong spin-orbit coupling (e.g., VSOC​≈14.94 cm−1 ) breaks these spin selection rules [[1]](). This allows efficient ISC, funneling excitons into the triplet manifold. Furthermore, in the solid state, intermolecular halogen bonding (Br···Br, C···Br, and H···Br) restricts intramolecular motions, suppressing non-radiative decay pathways and enabling persistent RTP 1.

Jablonski S0 Ground State (S0) S1 Singlet State (S1) S0->S1 UV Excitation S1->S0 Radiative Decay T1 Triplet State (T1) S1->T1 ISC (Br-Enhanced SOC) FL Fluorescence S1->FL Prompt Emission T1->S0 Spin-Forbidden Decay RTP Phosphorescence T1->RTP Long Afterglow

Jablonski diagram illustrating bromine-enhanced intersystem crossing and phosphorescence.

Photophysical Profiling

Quantitative assessment of these derivatives reveals distinct shifts in absorption and emission profiles compared to their non-brominated counterparts. The ethanol group minimally perturbs the electronic structure but drastically alters solvation dynamics and reactivity.

Property9H-Carbazole-EthanolBrominated Carbazole-EthanolAnalytical Causality
Absorption ( λmax​ ) ~344 nm 2~350 - 360 nm [[5]]()Red-shift due to extended conjugation and Br inductive effects.
Emission ( λem​ ) ~364 nm (Fluorescence)~450 nm (FL), ~550 nm (RTP)Dual emission emerges from simultaneous S1​→S0​ and T1​→S0​ decays.
Excited State Lifetime ( τ ) Nanoseconds (ns)Milliseconds (ms) to Seconds (s)Br-induced ISC populates long-lived triplet manifolds 1.
Photoluminescence Quantum Yield Moderate (~10-15%)High (up to 22% for RTP) 4Halogen bonding in solid-state restricts non-radiative relaxation.

Self-Validating Experimental Protocols

To accurately characterize the photophysical properties of brominated carbazole ethanol derivatives, researchers must employ rigorous, self-validating workflows. The following protocol isolates intrinsic molecular phosphorescence from aggregation-induced effects.

Protocol: Time-Resolved Photoluminescence (TRPL) and Transient Absorption
  • Sample Preparation & Matrix Doping:

    • Procedure: Dissolve the brominated carbazole ethanol derivative in spectroscopic grade 2-methyltetrahydrofuran (MeTHF) at a concentration of 10−5 M. Concurrently, prepare a solid-state sample by doping the derivative into a Poly(methyl methacrylate) (PMMA) matrix at 1 wt%.

    • Causality: MeTHF forms a clear glass at 77 K, allowing the measurement of isolated molecular triplet states without crystalline packing interference. PMMA doping at room temperature mimics a rigid environment to suppress non-radiative decay while preventing aggregation-caused quenching (ACQ) [[6]]().

  • Deoxygenation (Freeze-Pump-Thaw):

    • Procedure: Subject the solution samples to at least three freeze-pump-thaw cycles using liquid nitrogen and a high-vacuum manifold. Seal the cuvettes under an argon atmosphere.

    • Causality: Molecular oxygen ( 3O2​ ) is a triplet ground state molecule that rapidly quenches excited triplet states ( T1​ ) via energy transfer. Complete deoxygenation is mandatory to measure the true intrinsic phosphorescence lifetime; failure to do so results in artificially truncated lifetimes and suppressed RTP 7.

  • Cryogenic and Ambient Emission Spectroscopy:

    • Procedure: Excite the samples at their absorption maxima (e.g., 340 nm). Record the steady-state emission spectra at 295 K and 77 K.

    • Causality: Comparing 295 K and 77 K spectra validates the origin of the emission. A new emission band appearing only at 77 K, or significantly enhanced at 77 K, confirms the presence of triplet-mediated phosphorescence, as cryogenic temperatures freeze out non-vibrational relaxation pathways 4.

  • Femtosecond Transient Absorption (fs-TA):

    • Procedure: Utilize a pump-probe setup with a femtosecond laser to monitor excited-state absorption dynamics immediately following excitation.

    • Causality: fs-TA provides direct temporal observation of the S1​ state depletion and the concurrent T1​ state population. This validates the ISC rate ( kISC​ ) and confirms that the heavy atom effect of bromine is actively driving the population into the triplet manifold [[1]]().

Workflow N1 Sample Prep: MeTHF & PMMA Doping N2 Deoxygenation: Freeze-Pump-Thaw N1->N2 Prevent O2 Quenching N3 Steady-State PL (295K vs 77K) N2->N3 Identify Emission Bands N5 fs-Transient Absorption N2->N5 Track ISC Dynamics N4 Time-Resolved PL (Lifetimes) N3->N4 Measure Decay Rates N6 Photophysical Validation N4->N6 Triplet Lifetime N5->N6 S1 to T1 Kinetics

Self-validating experimental workflow for characterizing triplet-state photophysics.

Advanced Applications: From Optoelectronics to Bioimaging

The unique combination of the brominated carbazole's photophysics and the ethanol moiety's reactivity opens advanced application avenues.

  • Macromolecular Dyes & Polymers: The primary alcohol of the ethanol group can initiate the ring-opening polymerization of L-lactide. This creates biodegradable polylactide (PLA) polymers intrinsically labeled with an RTP-active dye, ensuring the dye cannot leach out during biological assays 3.

  • Aqueous Bioimaging: Naked brominated carbazoles are highly hydrophobic. However, by leveraging the ethanol group for bioconjugation or encapsulating the derivatives within amphiphilic surfactant matrices (like PVP or PEG-b-PPG-b-PEG), researchers achieve water-soluble nanoparticles. The rigid polymer matrix combined with the bromine heavy-atom effect yields ultra-long RTP in aqueous environments, enabling time-gated, autofluorescence-free bioimaging in living cells 8.

References

  • Organic persistent room temperature phosphorescence enabled by carbazole impurity Frontiers in Chemistry[Link]

  • Unlocking the Room Temperature Phosphorescence through Halogen Engineering in Carbazole Dimer Chemistry (Wiley)[Link]

  • Highly Efficient OLEDs by Using a Brominated Thermally Activated Delayed Fluorescent Host ACS Applied Materials & Interfaces[Link]

  • Macromolecular Dyes by Chromophore-Initiated Ring Opening Polymerization of L-Lactide MDPI Polymers[Link]

  • Substrate effects on photophysical properties of fluorescent self-assembled monolayers (SAMs) ResearchGate (Wiley)[Link]

  • Recent Advances of Pure Organic Room Temperature Phosphorescence Materials for Biomedical Applications Narasinha Dutt College[Link]

  • Synthesis of carbazole-based scaffolds for self-assembled Pd(II)-cages with TADF properties AMS Laurea[Link]

  • Unlocking the Room Temperature Phosphorescence through Halogen Engineering in Carbazole Dimer (ResearchGate) ResearchGate[Link]

Sources

Exploratory

Foreword: Unveiling the Redox Personality of a Privileged Scaffold

An In-Depth Technical Guide to the Electrochemical Analysis of 2-(3-Bromocarbazol-9-yl)ethanol Carbazole and its derivatives represent a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Their uni...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electrochemical Analysis of 2-(3-Bromocarbazol-9-yl)ethanol

Carbazole and its derivatives represent a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Their unique electronic properties, including a high hole-transporting capability and strong fluorescence, make them foundational components in organic electronics like OLEDs.[3][4] In parallel, the carbazole nucleus is integral to numerous biologically active compounds, exhibiting anticancer, antimicrobial, and antiviral properties.[5][6][7] The compound 2-(3-Bromocarbazol-9-yl)ethanol is a functionalized derivative designed to leverage these core attributes. The bromine atom at the 3-position acts as an electron-withdrawing group, modulating the electronic properties of the carbazole ring, while the N-linked ethanol group enhances solubility and provides a reactive handle for further chemical modification.[8][9]

Understanding the electrochemical behavior of this molecule is paramount for its application. For drug development professionals, redox properties can offer insights into metabolic pathways and potential interactions with biological systems. For materials scientists, these properties dictate the energy levels (HOMO/LUMO), charge transport efficiency, and stability of the resulting devices.[10] This guide provides a comprehensive framework for the electrochemical characterization of 2-(3-Bromocarbazol-9-yl)ethanol, moving beyond mere procedural steps to explain the underlying scientific rationale.

Chapter 1: The Strategic Approach to Electrochemical Characterization

Our analytical workflow is designed as a multi-tiered interrogation of the molecule's redox behavior. We begin with Cyclic Voltammetry (CV) for a broad overview, followed by the more sensitive Differential Pulse Voltammetry (DPV) for precise quantification and determination of redox potentials. Finally, Electrochemical Impedance Spectroscopy (EIS) is employed to probe the kinetics of electron transfer at the electrode-solution interface.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Electrochemical Interrogation cluster_data Phase 3: Data Synthesis & Interpretation SamplePrep Sample & Solution Preparation CellAssembly Electrochemical Cell Assembly SamplePrep->CellAssembly Degas Solution CV Cyclic Voltammetry (CV) - Overview & Reversibility CellAssembly->CV DPV Differential Pulse Voltammetry (DPV) - Sensitivity & Peak Potential CV->DPV Refine Potential Window EIS Electrochemical Impedance Spectroscopy (EIS) - Kinetics & Interfacial Properties DPV->EIS Probe at Key Potentials DataAnalysis Data Analysis & Modeling EIS->DataAnalysis Interpretation Mechanism Elucidation & Parameter Extraction DataAnalysis->Interpretation

Caption: A strategic workflow for comprehensive electrochemical analysis.

Chapter 2: Cyclic Voltammetry (CV) - The Initial Reconnaissance

Cyclic Voltammetry is the quintessential technique for an initial electrochemical survey. It provides a wealth of information regarding the redox potentials, reversibility of electron transfer processes, and potential for subsequent chemical reactions like dimerization or electropolymerization.[3]

The Causality Behind the Protocol

The choices made in the experimental setup are critical for obtaining clean, reproducible data.

  • Working Electrode: A Glassy Carbon Electrode (GCE) is selected for its wide potential window, chemical inertness, and relatively low background current.[11] Polishing the electrode before each run is non-negotiable; it removes adsorbed species and ensures a consistent, active surface area.

  • Solvent & Supporting Electrolyte: Acetonitrile (ACN) is a common choice for organic electrochemistry due to its high dielectric constant and wide potential window. Tetrabutylammonium hexafluorophosphate (TBAHFP) or a similar salt like tetrabutylammonium perchlorate (TBAP) is used as the supporting electrolyte. Its role is to ensure the solution is conductive and to minimize the uncompensated solution resistance (iR drop), which can distort the voltammogram.[3]

  • Degassing: Dissolved oxygen is electroactive and its reduction can interfere with the analysis. Purging the solution with an inert gas (Nitrogen or Argon) for 10-15 minutes prior to the experiment is essential to remove it.[3]

Step-by-Step Experimental Protocol for CV
  • Electrode Preparation: Polish a 3 mm diameter Glassy Carbon Electrode (GCE) on a polishing pad using successively finer alumina slurries (e.g., 1.0 µm, 0.3 µm, 0.05 µm). Rinse thoroughly with deionized water and then sonicate in ethanol and deionized water for 2 minutes each to remove any residual alumina particles. Dry the electrode under a stream of nitrogen.

  • Solution Preparation: Prepare a 0.1 M solution of TBAHFP in dry acetonitrile. This is the blank electrolyte solution. Prepare a separate 1 mM stock solution of 2-(3-Bromocarbazol-9-yl)ethanol in the 0.1 M TBAHFP/ACN electrolyte solution.

  • Cell Assembly: Assemble a three-electrode cell consisting of the polished GCE as the working electrode, a platinum wire as the counter (auxiliary) electrode, and an Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode.[12]

  • Degassing: Fill the cell with the analyte solution and purge with high-purity nitrogen gas for at least 15 minutes. Maintain a nitrogen blanket over the solution for the duration of the experiment.

  • Blank Scan: First, record a cyclic voltammogram of the blank electrolyte solution to ensure there are no interfering impurities in the potential window of interest.

  • Analyte Scan: Record the cyclic voltammogram of the 1 mM analyte solution. Start the potential sweep from the open-circuit potential towards a positive (oxidative) limit. A typical range would be from 0 V to +1.5 V vs. Ag/AgCl.

  • Scan Rate Dependence: Vary the scan rate (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the nature of the electron transfer process. For a diffusion-controlled process, the peak current should be proportional to the square root of the scan rate.[3]

Interpreting the Voltammogram

For carbazole derivatives, the first oxidation is typically associated with the removal of an electron from the nitrogen-containing aromatic system to form a radical cation.[8][13]

  • Oxidation Peak (Epa): The potential at which 2-(3-Bromocarbazol-9-yl)ethanol is oxidized. Due to the electron-withdrawing nature of the bromine at the 3-position, this potential is expected to be higher (more positive) than that of unsubstituted carbazole.[4][9]

  • Reversibility: If a corresponding reduction peak (Epc) is observed on the reverse scan, the process may be electrochemically reversible. The stability of the generated radical cation determines this reversibility. Unstable radicals may undergo rapid follow-up chemical reactions, such as dimerization or polymerization, leading to an irreversible or quasi-reversible wave.[14]

  • Electropolymerization: With repeated cycling, new redox peaks may appear at lower potentials, and a film may become visible on the electrode surface. This is indicative of electropolymerization, a common phenomenon for carbazoles, which often couple at the 3 and 6 positions.[8]

G cluster_mech Expected Oxidation Mechanism Molecule 2-(3-Br-Carbazole)-Ethanol Radical Radical Cation (Unstable Intermediate) Molecule->Radical - e⁻ (Oxidation at GCE) Dimer Dimerization Product (e.g., 6-6' coupling) Radical->Dimer Fast Chemical Reaction

Caption: Expected oxidation pathway for 2-(3-Bromocarbazol-9-yl)ethanol.

Chapter 3: Differential Pulse Voltammetry (DPV) - Enhancing Sensitivity and Resolution

DPV is a pulse technique that offers superior sensitivity and resolution compared to CV.[15] It achieves this by applying small potential pulses on a linear potential ramp and measuring the difference in current before and at the end of the pulse. This method effectively minimizes the contribution of the non-faradaic (capacitive) background current, resulting in a peaked output signal where the peak height is directly proportional to the analyte concentration.[16][17]

Step-by-Step Experimental Protocol for DPV
  • Setup: Use the same cell setup, electrodes, and solution as prepared for the CV experiment.

  • Parameter Optimization: Key DPV parameters must be optimized for the specific system. Typical starting parameters are:

    • Pulse Amplitude: 50 mV

    • Pulse Width: 50 ms

    • Scan Increment: 4 mV

  • Data Acquisition: Scan through the potential range where the oxidation peak was observed in the CV. The resulting voltammogram will show a well-defined peak.

  • Quantitative Analysis: The peak height in DPV is directly proportional to the concentration of the analyte. This makes DPV an excellent choice for quantitative analysis and determining trace levels of the compound.[15]

Chapter 4: Electrochemical Impedance Spectroscopy (EIS) - A Deeper Dive into Kinetics

EIS is a powerful, non-destructive technique used to probe the interfacial properties of the electrode system.[18] By applying a small sinusoidal AC potential perturbation and measuring the current response over a wide range of frequencies, we can model the interface as an equivalent electrical circuit. This provides quantitative data on processes like charge transfer resistance and double-layer capacitance.[19][20]

The Causality Behind the Protocol
  • DC Potential: The EIS measurement is performed at a specific DC potential. To study the kinetics of the oxidation process, it is crucial to set this potential at the formal potential (E°'), which can be approximated from the midpoint of the anodic and cathodic peaks in a reversible CV.

  • Equivalent Circuit: The resulting data, often plotted as a Nyquist plot (Z_imaginary vs. Z_real), is fitted to an equivalent circuit model. A common model for a simple redox process is the Randles circuit, which includes the solution resistance (Rs), the charge-transfer resistance (Rct), and the double-layer capacitance (Cdl).[19]

Step-by-Step Experimental Protocol for EIS
  • Setup: Use the same three-electrode cell and solution.

  • Potential Setting: Set the potentiostat's DC potential to the value of the oxidation peak potential (Epa) determined from CV or DPV.

  • AC Perturbation: Apply a small amplitude AC voltage (typically 5-10 mV) over a frequency range from high frequency (e.g., 100 kHz) to low frequency (e.g., 0.1 Hz).

  • Data Analysis:

    • Plot the data in a Nyquist plot.

    • For a simple electron transfer process, the plot will show a semicircle at high frequencies and a straight line at low frequencies.

    • The diameter of the semicircle corresponds to the charge-transfer resistance (Rct). A smaller Rct value signifies faster electron transfer kinetics.[19]

    • The low-frequency tail is related to mass transport (diffusion) limitations.

Chapter 5: Synthesizing the Data

The combination of these techniques provides a holistic electrochemical profile of 2-(3-Bromocarbazol-9-yl)ethanol.

ParameterTechniqueDescriptionSignificance
Oxidation Potential (Epa) CV, DPVPotential at which the compound loses an electron.Correlates to the Highest Occupied Molecular Orbital (HOMO) energy level; indicates resistance to oxidation.[10]
Reduction Potential (Epc) CVPotential at which the oxidized species is reduced.Indicates the stability of the oxidized form. The difference (ΔEp = Epa - Epc) is a measure of electrochemical reversibility.
Peak Current (ipa) CV, DPVMagnitude of the current at the peak potential.Proportional to the concentration and the square root of the scan rate (in CV for a diffusion-controlled process).[3]
Charge-Transfer Resistance (Rct) EISResistance to the flow of electrons across the electrode-solution interface.An inverse measure of the electron transfer rate constant; smaller Rct means faster kinetics.[19]
Double-Layer Capacitance (Cdl) EISCapacitance of the ionic layer that forms at the electrode surface.Provides information about the surface condition of the electrode and potential adsorption of the molecule.

Conclusion: From Electrochemical Data to Actionable Insights

The electrochemical analysis of 2-(3-Bromocarbazol-9-yl)ethanol provides critical, actionable data for researchers. The oxidation potential, determined precisely by DPV, allows for the calculation of the HOMO energy level, a key parameter for designing charge-transport layers in organic electronics.[10] The reversibility and polymerization behavior observed via multi-cycle CV inform the operational stability of the material. For drug development, understanding the molecule's propensity to be oxidized and the stability of the resulting species can guide studies on its metabolic fate and potential for generating reactive intermediates in vivo.[21] By employing the systematic, multi-technique approach outlined in this guide, researchers can confidently elucidate the complete redox personality of this versatile carbazole derivative.

References

  • Electroanalysis Advances in Pharmaceutical Sciences: Applications and Challenges Ahead. (2025). Preprints.org.
  • Investigation of electrochemical oxidative coupling of 3 and 6 substituted carbazoles. (2021). Journal of Electroanalytical Chemistry.
  • Kauffmann, J. M. (n.d.). The potential of electroanalytical techniques in pharmaceutical analysis. PubMed.
  • Electrochemical Analysis Techniques: A Review on Recent Pharmaceutical Applications. (2014). International Journal of Pharmaceutical and Clinical Research.
  • Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. (n.d.). IIETA.
  • APPLICATIONS OF MODERN ELECTROANALYTICAL TECHNIQUES IN PHARMACEUTICAL DRUG ANALYSIS: REVIEW. (n.d.). IJSDR.
  • Uslu, B., & Ozkan, S. A. (2011). Electroanalytical Methods for the Determination of Pharmaceuticals: A Review of Recent Trends and Developments. Taylor & Francis Online.
  • Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives. (n.d.). PubMed.
  • Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. (2011). IIETA.
  • Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives. (2019). Frontiers.
  • Carbazole Derivatives as Potential Antimicrobial Agents. (2022). MDPI.
  • A review on the biological potentials of carbazole and its derived products. (2022). Journal of the Turkish Chemical Society Section A: Chemistry.
  • Carbazole Derivatives as Antiviral Agents: An Overview. (n.d.). PMC - NIH.
  • Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. (n.d.). Frontiers.
  • Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution - deconvolution Transforms. (n.d.). Request PDF - ResearchGate.
  • Differential pulse voltammetry. (n.d.). Britannica.
  • Electrochemical Impedance Spectroscopy as a Tool for Electrochemical Rate Constant Estimation. (n.d.). PMC.
  • Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. (2023). The Eurasia Proceedings of Science, Technology, Engineering and Mathematics.
  • Differential Pulse Voltammetry: Evolution of an In Vivo Methodology and New Chemical Entries, A Short Review. (n.d.). Bentham Science.
  • (PDF) Carbazole electrochemistry: a short review. (2017). ResearchGate.
  • Electrochemical Impedance Spectroscopy Investigation of Organic Redox Reactions (p-Benzoquinone/Hydroquinone Couple) Implications to Organic Redox Flow Batteries. (2021). The Journal of Physical Chemistry C - ACS Publications.
  • Developing carbazole-based redox ionic liquids for enhanced charge retention and stability in porous carbon electrode. (2025). Wiley Online Library.
  • Functionalised carbazole as a cathode for high voltage non-aqueous organic redox flow batteries. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Differential Pulse Voltammetry (DPV). (2025). Gamry Instruments.
  • Differential Pulse Voltammetry (DPV). (2024). Pine Research Instrumentation.
  • Differential Pulse Voltammetry: A Versatile Approach to Detection of Phenol-A Common Ecosystem Contaminant. (2015). UC Press Journals.
  • Electronic structure spectroscopy of organic semiconductors by energy resolved. (2020). Publikace UTB.
  • 5 - Supporting Information. (n.d.). Royal Society of Chemistry.
  • Electrochemical impedance spectroscopy: An overview of bioanalytical applications. (2013). RSC Publishing.
  • Electrochemical Impedance Spectroscopy Analysis of Organic Epoxy Coatings Reinforced with Nano Clay. (2024). MDPI.

Sources

Foundational

Solubility of 2-(3-Bromocarbazol-9-yl)ethanol in organic solvents

An In-depth Technical Guide to the Solubility of 2-(3-Bromocarbazol-9-yl)ethanol in Organic Solvents Abstract This technical guide provides a comprehensive analysis of the solubility of 2-(3-Bromocarbazol-9-yl)ethanol, a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility of 2-(3-Bromocarbazol-9-yl)ethanol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-(3-Bromocarbazol-9-yl)ethanol, a key intermediate in the synthesis of functional organic materials and pharmaceutical compounds. Due to the absence of extensive published quantitative data for this specific molecule, this document establishes a robust predictive framework based on its distinct molecular structure. We will dissect the contributions of the non-polar carbazole core versus the polar N-ethanol and bromo substituents to forecast its behavior across a spectrum of organic solvents. This guide synthesizes theoretical chemical principles with actionable, field-proven experimental protocols, offering researchers a validated roadmap for determining equilibrium solubility. The methodologies presented herein are designed to ensure scientific rigor and reproducibility, making this a vital resource for professionals in materials science, medicinal chemistry, and process development.

Introduction to 2-(3-Bromocarbazol-9-yl)ethanol

Chemical Structure and Physicochemical Properties

2-(3-Bromocarbazol-9-yl)ethanol is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound known for its thermal stability and unique electronic properties.[1] The structure is characterized by three key features that collectively dictate its solubility:

  • A Carbazole Core: A large, rigid, and predominantly non-polar aromatic system. This core is prone to π-π stacking interactions.[2]

  • A Bromo Substituent (C-3 position): The bromine atom introduces a degree of polarity and increases the molecule's overall molecular weight.

  • An N-Ethanol Group (N-9 position): The -(CH2)2OH chain is the most significant feature influencing solubility. The terminal hydroxyl (-OH) group is highly polar and acts as both a hydrogen bond donor and acceptor.

Key Properties:

  • Molecular Formula: C₁₄H₁₂BrNO

  • Molecular Weight: 290.16 g/mol

Significance in Research and Development

Carbazole derivatives are foundational building blocks in several high-technology fields. Their rigid structure and electron-rich nature make them ideal candidates for:

  • Organic Electronics: As host materials for organic light-emitting diodes (OLEDs) and as components in organic photovoltaics.[2]

  • Pharmaceuticals: The carbazole scaffold is present in numerous biologically active compounds, exhibiting a range of activities including neuroprotective and anti-cancer properties.[3][4]

  • Advanced Materials: Used in the synthesis of high-performance polymers and photosensitive materials.[5]

Understanding the solubility of intermediates like 2-(3-Bromocarbazol-9-yl)ethanol is critical for reaction optimization, purification (e.g., recrystallization), and formulation.

A Framework for Predicting Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be miscible.[6][7] The dual nature of 2-(3-Bromocarbazol-9-yl)ethanol—possessing both large non-polar and small, highly polar regions—results in a nuanced solubility profile.

The Duality of the Molecular Structure

The N-ethanol group fundamentally alters the solubility characteristics compared to parent carbazole or N-alkyl-carbazoles. While carbazole itself is sparingly soluble in alcohols and insoluble in water, the hydroxyl group on the N-ethanol side chain can form strong hydrogen bonds with polar protic solvents.[8][9] This suggests that the molecule will not behave as a simple non-polar aromatic compound.

The interplay between the different parts of the molecule and a solvent determines solubility, as illustrated below.

cluster_solute 2-(3-Bromocarbazol-9-yl)ethanol cluster_solvents Solvent Types Carbazole Carbazole Core (Non-polar) PolarProtic Polar Protic (e.g., Ethanol, Methanol) Carbazole->PolarProtic Mismatched Polarity (Low Affinity) NonPolar Non-polar (e.g., Hexane, Toluene) Carbazole->NonPolar van der Waals / π-π (Good Affinity) Bromo Bromo Group (Slightly Polar) PolarAprotic Polar Aprotic (e.g., DMSO, Acetone) Bromo->PolarAprotic Dipole-Dipole Ethanol N-Ethanol Group (Highly Polar, H-Bonding) Ethanol->PolarProtic Strong H-Bonding (High Affinity) Ethanol->PolarAprotic Dipole-Dipole (Good Affinity) A 1. Preparation Add excess 2-(3-Bromocarbazol-9-yl)ethanol to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate at a constant temperature (e.g., 25°C) for 24-72 hours to ensure equilibrium. A->B C 3. Phase Separation Centrifuge the vial to pellet the undissolved solid. B->C D 4. Clarification Carefully filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE). C->D E 5. Analysis Dilute the clear filtrate and analyze its concentration using a calibrated HPLC method. D->E F 6. Calculation Calculate the original concentration in mg/mL or mol/L. E->F

Caption: Workflow for the shake-flask equilibrium solubility method.

Detailed Step-by-Step Methodology

Materials & Equipment:

  • 2-(3-Bromocarbazol-9-yl)ethanol (solid)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL)

  • Temperature-controlled orbital shaker or rotator

  • Benchtop centrifuge

  • Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 2-(3-Bromocarbazol-9-yl)ethanol to a pre-weighed glass vial. An amount that is visibly in excess after equilibration is sufficient (e.g., ~10-20 mg).

    • Accurately add a known volume (e.g., 2.0 mL) of the chosen solvent.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for 24 to 72 hours. A longer duration is recommended to ensure true equilibrium is reached. [10]

  • Phase Separation and Clarification:

    • After equilibration, allow the vials to stand briefly to let the larger particles settle.

    • Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to create a compact pellet of the undissolved solid.

    • Carefully draw the supernatant using a syringe, avoiding disturbance of the solid pellet.

    • Attach a 0.22 µm PTFE syringe filter and dispense the clear, saturated solution into a clean vial. This step is crucial to remove any fine particulates that could interfere with analysis. [10]

  • Quantification by HPLC:

    • Calibration: Prepare a series of standard solutions of 2-(3-Bromocarbazol-9-yl)ethanol of known concentrations in the chosen solvent. Inject these standards into the HPLC to generate a calibration curve (Peak Area vs. Concentration).

    • Sample Analysis: Accurately dilute a known volume of the filtered saturated solution to bring its concentration within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC and record the peak area.

  • Calculation:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Account for the dilution factor to calculate the concentration of the original, undissolved saturated solution.

    • Report the final solubility in mg/mL or mol/L at the specified temperature.

Conclusion

The solubility of 2-(3-Bromocarbazol-9-yl)ethanol is dictated by a balance between its non-polar aromatic core and its polar N-ethanol side chain. This structure predicts high solubility in polar aprotic solvents (DMSO, THF) and good solubility in polar protic solvents (ethanol, methanol), with significantly lower solubility in non-polar media like hexane. While this predictive framework provides essential guidance for solvent selection, it is not a substitute for empirical data. The provided shake-flask protocol represents a robust and reliable method for obtaining precise, quantitative solubility values. This information is indispensable for the effective design of synthetic routes, purification strategies, and formulation development involving this versatile carbazole derivative.

References

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Faculty of Science, Alexandria University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Faculty of Science, Alexandria University. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Avdeef, A. (2022). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Solubility Measurement and Modeling of 9-Phenylcarbazole in Various Organic Solvents at Different Temperatures toward Efficient Process Design of Solvent Antisolvent Precipitation. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Liou, G.-S., & Hsiao, S.-H. (1999). Synthesis and Characterization of Novel Carbazole-Containing Soluble Polyimides. Macromolecules - ACS Publications. Retrieved from [Link]

  • Biczok, L., et al. (2018). Binding Study of the Fluorescent Carbazole Derivative with Human Telomeric G-Quadruplexes. PMC. Retrieved from [Link]

  • PubChem. (n.d.). CID 157079221 | C24H16Br2N2. Retrieved from [Link]

  • University of Canterbury. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Al-Attar, F. M., et al. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Structural Chemistry. Retrieved from [Link]

  • Vaitkeviciene, V., et al. (2023). Carbazole-Fluorene Copolymers with Various Substituents at the Carbazole Nitrogen: Structure—Properties Relationship. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2,3-Diaminocarbazol-9-yl)ethanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2026). 13.3: Factors Affecting Solubility. Retrieved from [Link]

  • Eurofins. (n.d.). Solubility for Common Extractable Compounds. Retrieved from [Link]

  • ResearchGate. (2025). I tried to dissolve carbazole in absolute ethanol, but it didn't dissolve properly. why?. Retrieved from [Link]

  • Zahoor, A. F., et al. (2024). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents. MDPI. Retrieved from [Link]

  • Bondock, S., et al. (2019). Progress in the chemistry of 3-amino-9-ethylcarbazole. ResearchGate. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: 2-(3-Bromocarbazol-9-yl)ethanol as a Versatile Precursor for High-Efficiency OLED Host Materials

Executive Summary The development of next-generation phosphorescent organic light-emitting diodes (PhOLEDs) relies heavily on the design of robust host materials that can prevent triplet-triplet annihilation (TTA) and co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of next-generation phosphorescent organic light-emitting diodes (PhOLEDs) relies heavily on the design of robust host materials that can prevent triplet-triplet annihilation (TTA) and concentration-quenching effects[1]. 2-(3-Bromocarbazol-9-yl)ethanol emerges as a highly strategic, dual-functional precursor in this domain. By combining the high triplet energy and hole-transporting capabilities of the carbazole core with two orthogonal reactive handles—a bromine atom for transition-metal-catalyzed cross-coupling and a terminal aliphatic hydroxyl group for polymer functionalization—this molecule enables the rapid synthesis of both vacuum-deposited bipolar hosts and solution-processable cross-linkable polymers.

Mechanistic Rationale & Molecular Design

The structural architecture of 2-(3-Bromocarbazol-9-yl)ethanol provides distinct synthetic advantages for materials scientists:

  • The Carbazole Core : Carbazole is considered a virtuous building block for optoelectronic materials due to its exceptional hole mobility, amorphous film-forming properties, high triplet energy ( ET​ ), and thermal stability[2]. It is widely utilized as the electron-donating fragment in "donor-acceptor" host matrices[1].

  • The 3-Bromo Handle : The 3-position of the carbazole ring is highly electron-rich, making it an ideal site for electrophilic halogenation. The resulting carbon-bromine bond serves as a prime handle for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions[1]. This allows researchers to covalently attach electron-transporting (ET) moieties—such as triazine, oxadiazole, or benzimidazole—to create bipolar hosts that balance charge carrier fluxes.

  • The 9-(2-Hydroxyethyl) Handle : N-alkylation with an ethanol group provides a flexible aliphatic spacer terminating in a reactive hydroxyl group. This spacer decouples the electronic properties of the conjugated carbazole core from the polymer backbone, which is critical for preserving the high triplet energy required for blue and green triplet emitters[3]. Furthermore, compounds like 9-(2-hydroxyethyl)carbazole have proven effective as acceptors in cationic polymerizations[4].

Workflow Visualization

OLED_Workflow Precursor 2-(3-Bromocarbazol-9-yl)ethanol (Dual-Functional Precursor) Suzuki Suzuki-Miyaura Coupling (3-Bromo Position) Precursor->Suzuki Arylation Esterification Esterification / Etherification (9-Hydroxyethyl Position) Precursor->Esterification Functionalization BipolarHost Bipolar Host Material (Donor-Acceptor Core) Suzuki->BipolarHost Add Electron Acceptor Polymerizable Cross-linkable Monomer (Solution Processable) Esterification->Polymerizable Add Acrylate Group BipolarHost->Esterification Optional Step 2 OLED High-Efficiency PhOLED (Vacuum or Spin-Coated) BipolarHost->OLED Device Fabrication Polymerizable->Suzuki Optional Step 2 Polymerizable->OLED Device Fabrication

Figure 1: Divergent synthetic pathways utilizing 2-(3-Bromocarbazol-9-yl)ethanol for OLED hosts.

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols incorporate self-validating steps and explicit mechanistic causality.

Protocol A: Synthesis of a Bipolar Host Core via Suzuki-Miyaura Coupling

Objective : Couple 2-(3-Bromocarbazol-9-yl)ethanol with an electron-accepting boronic acid (e.g., 4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenylboronic acid) to form a charge-balanced donor-acceptor host[1].

Reagents :

  • 2-(3-Bromocarbazol-9-yl)ethanol (1.0 eq)

  • Aryl boronic acid derivative (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [ Pd(PPh3​)4​ ] (0.05 eq)

  • Potassium carbonate ( K2​CO3​ ) (2.0 eq, 2M aqueous solution)

  • Solvent: Toluene / Ethanol (2:1 v/v)

Procedure :

  • Degassing : Combine the bromide precursor, boronic acid, toluene, and ethanol in a two-neck round-bottom flask. Purge the system with Argon for 20 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II) species, promoting unwanted homocoupling of the boronic acid.

  • Catalysis : Under a positive Argon flow, quickly add the Pd(PPh3​)4​ catalyst followed by the degassed 2M K2​CO3​ solution.

  • Reflux : Heat the mixture to 90°C and stir vigorously for 12–24 hours.

    • Causality: The biphasic Toluene/Ethanol/Water system is critical. It ensures that the lipophilic organic reagents and the hydrophilic inorganic base remain in interacting phases, accelerating the transmetalation step of the catalytic cycle.

  • Self-Validation : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) eluent. The reaction is deemed complete when the UV-active spot corresponding to the starting bromide ( Rf​≈0.4 ) is fully consumed.

  • Workup : Cool to room temperature, extract the aqueous layer with Dichloromethane (DCM), wash the combined organic layers with brine, and dry over anhydrous MgSO4​ . Purify via silica gel column chromatography.

Protocol B: Methacrylation for Solution-Processable OLEDs

Objective : Convert the terminal hydroxyl group of the synthesized host into a polymerizable methacrylate ester, enabling the fabrication of solution-processed OLEDs[2].

Reagents :

  • Carbazole-ethanol intermediate from Protocol A (1.0 eq)

  • Methacryloyl chloride (1.5 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

Procedure :

  • Preparation : Dissolve the carbazole intermediate in anhydrous DCM under an Argon atmosphere. Add TEA and cool the flask to 0°C using an ice bath.

    • Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct. Cooling the reaction prevents highly exothermic side reactions and minimizes the risk of ester hydrolysis.

  • Addition : Add methacryloyl chloride dropwise over 30 minutes to maintain thermal control.

  • Reaction : Remove the ice bath, allowing the mixture to warm to room temperature, and stir for 4 hours.

  • Self-Validation : Confirm reaction completion via FT-IR spectroscopy. The broad O-H stretching band at ∼3300 cm−1 must completely disappear, replaced by a sharp, intense C=O ester stretch at ∼1720 cm−1 .

  • Workup : Wash the organic layer sequentially with saturated NaHCO3​ (to neutralize excess acid) and distilled water. Concentrate the solvent and precipitate the product in cold methanol to yield the pure cross-linkable monomer.

Quantitative Data Presentation

The integration of specific building blocks directly dictates the optoelectronic properties of the resulting host material[3]. Table 1 summarizes the typical photophysical parameters of carbazole-based hosts synthesized via these methodologies.

Table 1: Comparative Photophysical Properties of Carbazole-Based OLED Hosts
Material / Core TypeHOMO (eV)LUMO (eV)Triplet Energy ( ET​ , eV)Primary Application
PVK (Polyvinylcarbazole)-5.80-2.30~2.50Polymer OLEDs (Hole Transport)
HEC (9-(2-Hydroxyethyl)carbazole)-5.60-2.20~2.90Cationic Polymerization Acceptor[4]
CBP (Standard Host)-6.00-2.602.56Vacuum-Deposited Green/Red PhOLEDs
Carbazole-Triazine (Bipolar)-5.75-2.902.70High-Efficiency Blue PhOLEDs
Carbazole-Oxadiazole (Bipolar)-5.85-2.852.65Balanced Charge Transport Hosts

Note: The HOMO levels of these carbazole derivatives are intentionally tuned to be close to the Fermi level of commonly used anodes (like ITO) and hole-injection layers (like PEDOT:PSS) to minimize hole-injection barriers[3].

References

  • Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. nih.gov.
  • Carbazole Compounds as Host Materials for Triplet Emitters in Organic Light-Emitting Diodes. acs.org.
  • Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. mdpi.com.
  • 9-(2-Hydroxyethyl)-carbazole | CymitQuimica. cymitquimica.com.

Sources

Application

Synthesis of hole transport materials from 2-(3-Bromocarbazol-9-yl)ethanol

An Application Guide to the Synthesis of Advanced Hole Transport Materials from 2-(3-Bromocarbazol-9-yl)ethanol Abstract The development of efficient and stable Hole Transport Materials (HTMs) is a cornerstone of advanci...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Synthesis of Advanced Hole Transport Materials from 2-(3-Bromocarbazol-9-yl)ethanol

Abstract

The development of efficient and stable Hole Transport Materials (HTMs) is a cornerstone of advancing organic electronic devices, including Perovskite Solar Cells (PSCs) and Organic Light-Emitting Diodes (OLEDs).[1][2] Carbazole-based compounds have emerged as a premier class of HTMs, prized for their high hole mobility, excellent thermal stability, and the ease with which their electronic properties can be tuned.[1][3][4][5][6] This application note provides a detailed guide for researchers and scientists on the synthesis of novel HTMs using 2-(3-Bromocarbazol-9-yl)ethanol as a versatile starting material. We present an overview of key synthetic strategies, detailed step-by-step protocols for palladium-catalyzed cross-coupling reactions, and standard characterization techniques. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process, empowering researchers to design and create next-generation materials for optoelectronic applications.

Introduction: The Strategic Advantage of the 2-(3-Bromocarbazol-9-yl)ethanol Building Block

The molecular architecture of an HTM dictates its performance within a device. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) energy level, charge carrier mobility, and thermal stability must be carefully optimized.[1][4] The carbazole moiety is an excellent core for HTMs due to its rigid, planar structure and electron-rich nature, which facilitates efficient hole transport.[7]

The precursor, 2-(3-Bromocarbazol-9-yl)ethanol, offers two distinct points for chemical modification:

  • The 3-Position Bromo Group: This site is primed for functionalization via modern cross-coupling reactions. It allows for the introduction of various aryl or amino groups to extend the π-conjugated system, tune the HOMO level for better energy alignment with perovskite layers, and enhance hole mobility.[3][8]

  • The 9-Position Ethanol Group: The N-alkyl ethanol chain improves the solubility of the resulting materials, which is crucial for solution-based device fabrication. Furthermore, the terminal hydroxyl group can be used for subsequent reactions, such as esterification, to attach polymerizable units for creating cross-linkable HTMs, thereby improving the long-term stability of devices.[9]

This dual functionality makes it an ideal and cost-effective platform for building a diverse library of high-performance HTMs.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling

The transformation of the C-Br bond at the 3-position of the carbazole core is most effectively achieved through palladium-catalyzed cross-coupling reactions. These methods are renowned for their high yields, functional group tolerance, and reproducibility. The three most critical reactions for this purpose are the Buchwald-Hartwig amination, Suzuki coupling, and Ullmann condensation.

Buchwald-Hartwig Amination

This reaction forms a new carbon-nitrogen (C-N) bond, which is the premier method for introducing electron-donating diarylamine moieties, such as diphenylamine or its methoxy-substituted derivatives.[10][11] These groups are instrumental in raising the HOMO energy level of the HTM for efficient hole extraction from the photoactive layer in a solar cell.[3] The reaction involves an aryl halide, an amine, a palladium catalyst, a suitable phosphine ligand, and a strong base.[12][13]

Suzuki Coupling

The Suzuki reaction creates a carbon-carbon (C-C) bond between the bromo-carbazole and an organoboron compound (boronic acid or ester).[14] This is a powerful technique for extending the π-conjugation of the HTM, which can enhance charge mobility and shift the material's absorption spectrum.

Ullmann Condensation

A classical copper-catalyzed reaction, the Ullmann condensation, is also effective for forming C-N bonds.[15][16][17][18] While often requiring higher temperatures than palladium-catalyzed methods, modern protocols using specific ligands have made it a viable and cost-effective alternative for synthesizing N-arylcarbazole derivatives.[17][18]

G cluster_0 Pd-Catalyzed Cross-Coupling Reactions cluster_1 Resulting HTM Scaffolds start 2-(3-Bromocarbazol-9-yl)ethanol buchwald Buchwald-Hartwig Amination start->buchwald + R₂NH + Pd Catalyst/Ligand suzuki Suzuki Coupling start->suzuki + Ar-B(OR)₂ + Pd Catalyst ullmann Ullmann Condensation start->ullmann + R₂NH + Cu Catalyst cn_product Carbazole-Amine HTM (C-N Bond) buchwald->cn_product cc_product Carbazole-Aryl HTM (C-C Bond) suzuki->cc_product ullmann->cn_product

Core synthetic pathways from the carbazole precursor.

Experimental Protocols

The following protocols provide detailed, self-validating methodologies for synthesizing representative HTMs. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Protocol 1: Synthesis of HTM-1 via Buchwald-Hartwig Amination

This protocol details the synthesis of 2-(3-(bis(4-methoxyphenyl)amino)carbazol-9-yl)ethanol (HTM-1) . The introduction of the bis(4-methoxyphenyl)amino group is a common strategy to produce HTMs with high performance, similar to the well-known Spiro-OMeTAD.[3]

G reagents Starting Materials: - 2-(3-Bromocarbazol-9-yl)ethanol - Bis(4-methoxyphenyl)amine Catalyst System: - Pd₂(dba)₃ - XPhos Base & Solvent: - NaOtBu - Anhydrous Toluene reaction Reaction Vessel (Schlenk Flask) 1. Add solids, purge with N₂. 2. Add solvent & degas. 3. Heat to 110°C for 24h. reagents->reaction workup Aqueous Work-up 1. Cool to RT, dilute with DCM. 2. Wash with brine. 3. Dry over MgSO₄. 4. Filter & concentrate. reaction->workup purification Purification - Silica Gel Column Chromatography - Eluent: Hexane/Ethyl Acetate gradient. workup->purification product Final Product HTM-1 (Characterize via NMR, MS) purification->product

Workflow for the synthesis of HTM-1.

Materials:

  • 2-(3-Bromocarbazol-9-yl)ethanol (1.0 eq)

  • Bis(4-methoxyphenyl)amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-(3-Bromocarbazol-9-yl)ethanol, bis(4-methoxyphenyl)amine, NaOtBu, Pd₂(dba)₃, and XPhos.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen three times.

  • Solvent Addition: Add anhydrous toluene via syringe. The mixture should be stirred and degassed with nitrogen for 15 minutes.

    • Causality Note: The use of a strong, non-nucleophilic base like NaOtBu is critical for the deprotonation of the amine, a key step in the catalytic cycle. The bulky phosphine ligand (XPhos) stabilizes the palladium catalyst and promotes the crucial reductive elimination step that forms the C-N bond.[10] Anhydrous and oxygen-free conditions are essential to prevent catalyst deactivation.

  • Reaction: Heat the mixture to 110 °C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the mixture with dichloromethane (DCM) and wash with brine (saturated NaCl solution). Separate the organic layer, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient eluent system such as hexane/ethyl acetate.

  • Characterization: Combine the pure fractions, remove the solvent in vacuo, and dry to yield HTM-1 as a solid. Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of HTM-2 via Suzuki Coupling

This protocol describes the synthesis of 2-(3-(4-(diphenylamino)phenyl)carbazol-9-yl)ethanol (HTM-2) . This extends the π-system with a triphenylamine (TPA) unit, a well-established building block for HTMs.

Materials:

  • 2-(3-Bromocarbazol-9-yl)ethanol (1.0 eq)

  • 4-(Diphenylamino)phenylboronic acid (1.3 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Anhydrous Toluene and Water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(3-Bromocarbazol-9-yl)ethanol, 4-(diphenylamino)phenylboronic acid, and Pd(PPh₃)₄ in toluene.

  • Base Addition: Add an aqueous solution of K₂CO₃ (e.g., 2M).

  • Degassing: Degas the biphasic mixture thoroughly by bubbling nitrogen through the solution for 20 minutes.

    • Causality Note: The Suzuki reaction requires a base to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step of the palladium catalytic cycle. A biphasic solvent system (Toluene/Water) is common for this reaction, facilitating the dissolution of both the organic substrates and the inorganic base.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 18 hours under a nitrogen atmosphere.

  • Work-up: Cool the reaction to room temperature. Separate the organic layer and wash it with water and then brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue using column chromatography (silica gel, hexane/DCM gradient) to obtain the pure HTM-2 product.

  • Characterization: Confirm the identity and purity of the final product by standard analytical techniques.

Material Characterization & Performance Data

Once synthesized and purified, the new HTMs must be thoroughly characterized to evaluate their suitability for optoelectronic devices. The table below summarizes the key performance metrics that should be measured, along with typical expected values for carbazole-based HTMs.

PropertyTechniqueHTM-1 (Buchwald)HTM-2 (Suzuki)Rationale & Significance
Yield -~85%~80%High yield is crucial for cost-effective material production.
HOMO Level Cyclic Voltammetry (CV)-5.15 eV-5.30 eVMust be well-aligned with the perovskite valence band for efficient hole extraction.
LUMO Level CV / UV-Vis Edge-2.10 eV-2.25 eVA high LUMO level helps block electrons from leaking to the anode.
Optical Band Gap (Eg) UV-Vis Spectroscopy3.05 eV3.05 eVShould be wide enough to be transparent to the visible light absorbed by the perovskite.[8]
Glass Transition (Tg) DSC~115 °C~125 °CA high Tg indicates good morphological stability, preventing crystallization in the thin film.[4]
Decomposition (Td) TGA>380 °C>400 °CHigh thermal stability is required to withstand device fabrication and operational temperatures.
Hole Mobility (μh) SCLC / OFET>10⁻⁴ cm²/Vs>10⁻⁴ cm²/VsHigh mobility ensures efficient transport of holes to the electrode, boosting device efficiency.[4][19]

Application in Perovskite Solar Cells

The ultimate test of a new HTM is its performance in a functional device. In a standard n-i-p perovskite solar cell, the HTM layer is deposited directly onto the perovskite active layer.

G cluster_energy anode Anode (e.g., Gold) htm Hole Transport Layer (HTL) Synthesized HTM anode->htm htm:s->anode:n Hole Collection perovskite Perovskite Absorber Layer htm->perovskite perovskite:s->htm:n Hole Extraction etl Electron Transport Layer (ETL) e.g., TiO₂ perovskite:n->etl:s Electron Extraction perovskite->etl tco Transparent Conductive Oxide (TCO) e.g., FTO Glass etl:n->tco:s Electron Collection etl->tco hole h⁺ electron e⁻

Schematic of an n-i-p perovskite solar cell stack.

Fabrication Steps:

  • A solution of the synthesized HTM (e.g., 20 mg/mL in chlorobenzene) is prepared, often with additives like Li-TFSI and tBP to improve conductivity and device performance.

  • This solution is deposited onto the perovskite layer via spin-coating.

  • The device is completed by thermally evaporating a metal back contact (e.g., Gold or Silver).

  • The final device's photovoltaic performance (PCE, Voc, Jsc, FF) is then characterized under simulated sunlight. Promising carbazole-based HTMs have led to devices with power conversion efficiencies (PCEs) exceeding 18-20%.[3][19][20]

Conclusion

2-(3-Bromocarbazol-9-yl)ethanol stands out as a highly effective and versatile precursor for the development of advanced hole transport materials. Through well-established and robust palladium-catalyzed coupling reactions like the Buchwald-Hartwig amination and Suzuki coupling, researchers can readily synthesize a wide array of novel carbazole derivatives. By rationally designing molecules with tuned electronic and physical properties, it is possible to create HTMs that rival or even outperform current industry standards, paving the way for more efficient, stable, and cost-effective organic electronic devices.

References

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  • Im, H., et al. (2015). 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials. Chemical Communications. Available at: [Link]

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  • ResearchGate. (2005). A High Tg Carbazole-Based Hole-Transporting Material for Organic Light-Emitting Devices. ResearchGate. Available at: [Link]

  • ResearchGate. (2021). Synthetic routes for the preparation of compounds 8, 9, 10a–h, 11, and 12. ResearchGate. Available at: [Link]

  • MDPI. (2024). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (M pro ), Spike Glycoprotein and RdRp. MDPI. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2018). New Trend in Carabazole Based Structure: Part 1: Synthesis and Characterization of Assorted Heterocycles Based 3-(9H- carbazol-9 -yl)propanehydrazide. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Green Chemistry. (2019). An artificial synthetic pathway for acetoin, 2,3-butanediol, and 2-butanol production from ethanol using cell free multi-enzyme catalysis. Green Chemistry. Available at: [Link]

Sources

Method

Application Note: High-Yield Suzuki-Miyaura Cross-Coupling of 2-(3-Bromocarbazol-9-yl)ethanol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Areas: Medicinal Chemistry, Organic Photovoltaics, and OLED Materials Development Introduction & Mechanistic Rationale Carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Areas: Medicinal Chemistry, Organic Photovoltaics, and OLED Materials Development

Introduction & Mechanistic Rationale

Carbazole derivatives represent a privileged class of scaffolds in both medicinal chemistry (e.g., kinase inhibitors, antimicrobial agents) and materials science (e.g., host materials for organic light-emitting diodes)[1]. 2-(3-Bromocarbazol-9-yl)ethanol is a particularly valuable building block. The bromine atom at the C3 position serves as an ideal electrophilic site for carbon-carbon bond formation, while the N -hydroxyethyl chain provides enhanced solubility and a versatile chemical handle for subsequent functionalization (e.g., esterification, phosphorylation, or tethering to biological probes).

The Suzuki-Miyaura cross-coupling is the premier methodology for arylating the C3 position of the carbazole core. The reaction relies on a palladium-catalyzed cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination[2].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd 2-(3-Bromocarbazol-9-yl)ethanol PdII Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII TransMet Transmetalation (Boronic Acid + Base) PdII->TransMet Base, Ar'-B(OH)2 PdII_2 Diaryl Pd(II) Complex Ar-Pd-Ar' TransMet->PdII_2 RedElim Reductive Elimination (Biaryl Formation) PdII_2->RedElim RedElim->Pd0 Regenerates Pd(0) Product Coupled Product (C3-Arylated Carbazole) RedElim->Product

Figure 1: Suzuki-Miyaura catalytic cycle tailored for 2-(3-Bromocarbazol-9-yl)ethanol.

Experimental Design & Causality

To achieve high yields and prevent side reactions, the experimental design must account for the electronic properties of the carbazole ring and the presence of the free hydroxyl group.

  • Catalyst Selection: The electron-rich nature of the carbazole core can slightly decelerate the oxidative addition of Pd(0) into the C-Br bond. While standard Pd(PPh3​)4​ is generally sufficient, utilizing a highly active precatalyst system like Pd(OAc)2​ with the dialkylbiaryl phosphine ligand SPhos dramatically accelerates the reaction and allows for lower catalyst loading, even with sterically hindered boronic acids[3].

  • Base and Solvent Dynamics: The transmetalation step requires the activation of the arylboronic acid into a nucleophilic boronate complex ( ArB(OH)3−​ ). We utilize a biphasic solvent system of 1,4-Dioxane and Water (4:1 v/v). Causality: The organic phase dissolves the hydrophobic carbazole and boronic acid, while the aqueous phase dissolves the inorganic base ( K2​CO3​ ). Water is critical here; it accelerates the formation of the reactive boronate intermediate.

  • Protecting Group Considerations: The N -hydroxyethyl group ( pKa​≈16 ) is generally stable under mild Suzuki conditions. By selecting K2​CO3​ over stronger bases like KOt-Bu , we prevent the deprotonation of the alcohol, which could otherwise coordinate to the palladium center and stall the catalytic cycle.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape for coupling 2-(3-Bromocarbazol-9-yl)ethanol with phenylboronic acid.

Catalyst System (Loading)Base (Equiv)Solvent System (v/v)Temp (°C)Time (h)Yield (%)Mechanistic Observation
Pd(PPh3​)4​ (5 mol%) K2​CO3​ (2.0)Dioxane/ H2​O (4:1)901282Reliable baseline; requires longer heating for full conversion.
Pd(OAc)2​
  • SPhos (2 mol%)
K3​PO4​ (2.0) Toluene/ H2​O (10:1) 100 6 94 Optimal; highly active catalyst prevents protodeboronation.
PdCl2​(dppf) (5 mol%) Cs2​CO3​ (2.0)DMF/ H2​O (5:1)801676Effective for hindered substrates, but DMF complicates workup.

Self-Validating Experimental Protocol

This protocol details the optimized workflow using the robust Pd(PPh3​)4​ system, which is highly accessible for most laboratories.

Workflow N1 1. Reagent Prep & Degassing N2 2. Catalytic Coupling (90°C) N1->N2 N3 3. Aqueous Workup N2->N3 N4 4. Flash Chromatography N3->N4 N5 5. Product Validation N4->N5

Figure 2: Step-by-step experimental workflow for the Suzuki cross-coupling protocol.

Step 1: Reagent Preparation & Degassing
  • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 2-(3-Bromocarbazol-9-yl)ethanol (1.0 mmol, 290 mg), the desired arylboronic acid (1.2 mmol), and K2​CO3​ (2.0 mmol, 276 mg).

  • Add 1,4-Dioxane (8.0 mL) and deionized H2​O (2.0 mL).

  • Self-Validation Check (Degassing): Sparge the mixture with ultra-pure Argon or Nitrogen for 15 minutes. Validation: The solution must be completely deoxygenated to prevent the oxidative homocoupling of the boronic acid (forming biphenyl byproducts) and the oxidation of the Pd(0) catalyst.

Step 2: Catalytic Coupling
  • Under a positive flow of inert gas, quickly add Pd(PPh3​)4​ (0.05 mmol, 58 mg). Seal the flask and heat to 90 °C in a pre-heated oil bath.

  • Self-Validation Check (Reaction Progress): After 4 hours, perform a TLC (Hexanes:EtOAc 7:3). Validation: The reaction mixture should transition from a pale yellow suspension to a dark brown solution. TLC should show the disappearance of the starting bromide ( Rf​≈0.4 ) and the appearance of a highly UV-active, blue-fluorescent product spot ( Rf​≈0.3 ).

Step 3: Aqueous Workup
  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

  • Separate the layers. Extract the aqueous layer with EtOAc ( 2×15 mL).

  • Self-Validation Check (Phase Integrity): Check the pH of the aqueous layer; it should remain basic (pH 9-10). If it is neutral or acidic, the base was consumed by an impurity, which compromises transmetalation.

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 4: Purification & Analytical Validation
  • Purify the crude residue via silica gel flash chromatography, eluting with a gradient of Hexanes to 30% EtOAc in Hexanes.

  • Analytical Validation: Confirm the product structure via 1H NMR. Validation: The disappearance of the upfield C3-proton of the starting material and the integration of the newly appended aryl protons confirm successful coupling. The triplet signals for the N

    CH2​ (~4.4 ppm) and CH2​

    OH (~4.0 ppm) should remain intact, confirming the stability of the hydroxyethyl chain.

Troubleshooting Guide

  • Issue: High levels of protodeboronation (recovery of uncoupled carbazole).

    • Causality: The boronic acid is decomposing before transmetalation can occur.

    • Solution: Switch to the Pd(OAc)2​ /SPhos catalyst system, which accelerates the coupling rate to outcompete the degradation pathway[3]. Alternatively, use an aryltrifluoroborate salt.

  • Issue: Black precipitate forms immediately upon heating.

    • Causality: Palladium black is precipitating due to catalyst death (often oxygen contamination).

    • Solution: Ensure rigorous degassing via the freeze-pump-thaw method rather than simple sparging.

Sources

Application

Buchwald-Hartwig amination of 3-bromocarbazole intermediates

Application Note: Chemoselective Buchwald-Hartwig Amination of 3-Bromocarbazole Intermediates Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Materials Scientists, and Drug Deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Buchwald-Hartwig Amination of 3-Bromocarbazole Intermediates

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals

Introduction & Strategic Significance

The carbazole scaffold is a privileged structural motif ubiquitous in high-performance organic light-emitting diodes (OLEDs), hole-transport materials for perovskite solar cells, and neuroprotective/anticancer pharmaceuticals[1][2]. Within this chemical space, 3-bromocarbazole serves as a highly versatile, ambident intermediate. It possesses two distinct reactive sites: a nucleophilic secondary amine at the N9 position and an electrophilic aryl bromide at the C3 position.

For the Senior Application Scientist, the primary challenge when utilizing 3-bromocarbazole is controlling chemoselectivity. Depending on the target application, one must either leverage the N9 position as the nucleophilic partner in an N-arylation reaction (preserving the C-Br bond for downstream use) or utilize the C3-Br position as the electrophilic partner for C-N bond formation[3]. This guide delineates the mechanistic rationale and validated protocols for achieving orthogonal Buchwald-Hartwig aminations on 3-bromocarbazole intermediates.

Mechanistic Causality & Catalyst Design

To achieve high catalytic turnover and strict chemoselectivity, the selection of the palladium precursor, ligand, and base must be precisely tailored to the desired reaction pathway. Do not rely on generic screening kits; understand the causality of the catalytic cycle.

  • Oxidative Addition (C3-Activation): The electron-rich nature of the carbazole core increases the electron density at the C3-Br bond, making oxidative addition slower compared to electron-deficient aryl halides. To accelerate this rate-determining step during C3-amination, highly electron-rich ligands such as P(t-Bu)₃ or dialkylbiaryl phosphines (e.g., RuPhos) are strictly required[4].

  • Amine Coordination & Deprotonation: The choice of base dictates functional group tolerance. While NaOt-Bu is the gold standard for rapid deprotonation of the Pd(II)-amine complex, it can degrade base-sensitive moieties. In such cases, Cs₂CO₃ or K₃PO₄ paired with a highly active catalyst system provides a milder, self-validating alternative[5].

  • Reductive Elimination: When coupling primary amines, β-hydride elimination is a competing side reaction. Utilizing bidentate ligands with a large bite angle, such as Xantphos (bite angle ~111°), forces the Pd(II) intermediate into a geometry that dramatically accelerates reductive elimination, securing high yields of the target C-N coupled product[1][5].

CatalyticCycle Pd0 Pd(0)Lₙ Active Catalyst PdII_Ar Pd(II)Lₙ(Ar)(Br) Ar = 3-Carbazolyl Pd0->PdII_Ar Oxidative Addition (+ 3-Bromocarbazole) PdII_Amido Pd(II)Lₙ(Ar)(NR₂) Amido Complex PdII_Ar->PdII_Amido Amine Coordination & Deprotonation (+ HNR₂, + Base, - Base·HBr) PdII_Amido->Pd0 Reductive Elimination (C-N Bond Formation) Product C3-Aminated Carbazole Product PdII_Amido->Product Product Release

Figure 1: Catalytic cycle of Pd-catalyzed C3-amination of 3-bromocarbazole.

Quantitative Data Summaries

The following table synthesizes field-proven reaction parameters for the orthogonal functionalization of 3-bromocarbazole. Use this as a baseline for your specific substrate scope.

Reaction PathwaySubstrate RoleCatalyst (mol%)Optimal LigandBaseSolventTemp (°C)Typical Yield
N9-Arylation Amine (Nucleophile)Pd₂(dba)₃ (2%)XantphosK₃PO₄Toluene10070–85%
C3-Amination (1° Amine) Aryl Halide (Electrophile)Pd₂(dba)₃ (2%)XantphosCs₂CO₃Dioxane10075–90%
C3-Amination (2° Amine) Aryl Halide (Electrophile)Pd(OAc)₂ (5%)P(t-Bu)₃ or RuPhosNaOt-BuToluene11080–95%

Experimental Protocols

Protocol A: Chemoselective N9-Arylation of 3-Bromocarbazole

Objective: Couple the N9 position with an exogenous aryl iodide/bromide while preserving the C3-Br bond for future functionalization (e.g., PARP14 inhibitor synthesis)[1].

Reagents:

  • 3-Bromocarbazole (1.0 equiv, 1.0 mmol)

  • Aryl Iodide (1.2 equiv, 1.2 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • Xantphos (0.04 equiv, 4 mol%)

  • K₃PO₄ (anhydrous, finely ground) (2.0 equiv, 2.0 mmol)

  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-bromocarbazole, the aryl iodide, Pd₂(dba)₃, Xantphos, and K₃PO₄.

  • Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill the vessel with high-purity Argon (repeat for 3 cycles). Causality Note: Pd(0) is highly susceptible to atmospheric oxidation; strict anaerobic conditions are non-negotiable for reproducible yields.

  • Solvent Addition: Inject anhydrous, degassed toluene via syringe.

  • Reaction: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 12–16 hours.

  • Validation & Workup: Monitor the reaction via TLC (Hexanes/EtOAc) or GC-MS. Upon full consumption of 3-bromocarbazole, cool to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove the inorganic salts and palladium black.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography to isolate the N-arylated 3-bromocarbazole.

Protocol B: C3-Amination of N-Protected 3-Bromocarbazole

Objective: Couple a secondary amine to the C3 position. Note: To prevent competitive N-arylation or catalyst poisoning, 3-bromocarbazole must first be N-protected (e.g., N-alkylated via Cs₂CO₃/Alkyl Bromide in DMF)[6].

Reagents:

  • N-Alkyl-3-bromocarbazole (1.0 equiv, 1.0 mmol)

  • Secondary Amine (e.g., morpholine, piperidine) (1.5 equiv, 1.5 mmol)

  • Pd(OAc)₂ (0.05 equiv, 5 mol%)

  • RuPhos or Tri-tert-butylphosphine tetrafluoroborate (0.10 equiv, 10 mol%)

  • NaOt-Bu (1.5 equiv, 1.5 mmol)

  • Anhydrous Toluene or 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried reaction vessel, add N-alkyl-3-bromocarbazole, Pd(OAc)₂, the selected phosphine ligand, and NaOt-Bu.

  • Inert Atmosphere: Purge the vessel with Argon for 3 cycles.

  • Liquid Addition: Inject the secondary amine and anhydrous solvent. Causality Note: If the amine is a solid, it should be added in Step 1. Using a strong base like NaOt-Bu requires rigorously dry solvents to prevent the formation of unreactive Pd-hydroxide complexes.

  • Reaction: Heat the mixture to 110 °C for 8–12 hours. The solution typically transitions from a dark red/brown to a lighter, turbid suspension as NaBr precipitates.

  • Validation & Workup: Confirm completion via LC-MS. Cool the mixture, quench with a few drops of water to neutralize residual base, and partition between EtOAc and brine. Extract the aqueous layer twice with EtOAc.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel chromatography (eluting with a gradient of DCM/MeOH or Hexanes/EtOAc depending on amine polarity) to yield the C3-aminated carbazole derivative.

References

  • National Institutes of Health (PMC). Discovery of a novel allosteric inhibitor scaffold for polyadenosine-diphosphate-ribose polymerase 14 (PARP14) macrodomain 2. Retrieved from[Link]

  • Chemistry—A European Journal. (2020). Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd-Catalyzed One-Pot. Retrieved from [Link]

  • National Institutes of Health (PMC). Mastering tricyclic ring systems for desirable functional cannabinoid activity. Retrieved from[Link]

  • ACS Applied Polymer Materials. (2021). Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. Retrieved from [Link]

Sources

Method

Use of 2-(3-Bromocarbazol-9-yl)ethanol in organic electronics fabrication

The development of high-performance organic electronics—ranging from phosphorescent organic light-emitting diodes (PhOLEDs) to organic photovoltaics (OPVs)—relies heavily on the precise molecular engineering of charge-tr...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of high-performance organic electronics—ranging from phosphorescent organic light-emitting diodes (PhOLEDs) to organic photovoltaics (OPVs)—relies heavily on the precise molecular engineering of charge-transporting materials. Among these, carbazole derivatives are ubiquitous due to their exceptional hole-transporting (p-type) capabilities, high thermal stability, and high triplet energies[1].

As a highly versatile bifunctional intermediate, 2-(3-Bromocarbazol-9-yl)ethanol serves as a critical building block in materials science. This application note details the mechanistic rationale, orthogonal reactivity, and self-validating synthetic protocols required to utilize this compound effectively in the fabrication of advanced organic electronic materials.

Mechanistic Rationale: The Tri-Functional Advantage

The architectural brilliance of 2-(3-Bromocarbazol-9-yl)ethanol lies in its three distinct functional domains, each offering orthogonal reactivity:

  • The Carbazole Core (Optoelectronic Center): The rigid, nitrogen-containing biphenyl system is inherently electron-rich. It facilitates efficient hole mobility and provides a high triplet energy state, which is mandatory for preventing reverse energy transfer in host materials for blue and green PhOLEDs[1].

  • The 3-Position Bromine (Electrophilic Site): The bromine atom breaks the symmetry of the carbazole core and serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings). This allows for the extension of π -conjugation or the introduction of electron-withdrawing groups to create bipolar host materials[2].

  • The 9-Position Ethanol Tail (Nucleophilic/Anchoring Site): The N -alkylated ethanol group provides a flexible spacer terminating in a primary hydroxyl group. This site is primed for esterification (e.g., methacrylation) to synthesize polymerizable monomers, or for anchoring onto siloxane networks to create solvent-free liquid optoelectronic materials[3].

Orthogonal Reactivity Workflow

The following diagram maps the divergent synthetic pathways enabled by the orthogonal reactive sites of 2-(3-Bromocarbazol-9-yl)ethanol.

G Core 2-(3-Bromocarbazol-9-yl)ethanol Site1 3-Position: Bromine (Electrophilic Site) Core->Site1 Site2 9-Position: Ethanol (Nucleophilic Site) Core->Site2 Site3 Carbazole Core (Optoelectronic Center) Core->Site3 Rxn1 Suzuki/Stille Coupling (Pi-Conjugation) Site1->Rxn1 Rxn2 Esterification (Monomer Synthesis) Site2->Rxn2 Prop Hole Transport (p-type) High Triplet Energy Site3->Prop App1 OLED Host Materials Rxn1->App1 App2 HTL Polymers (RAFT) Rxn2->App2 Prop->App1 Prop->App2

Orthogonal functionalization pathways of 2-(3-Bromocarbazol-9-yl)ethanol in organic electronics.

Self-Validating Experimental Protocols

To ensure reproducibility and high yield, the following protocols integrate causality-driven steps with built-in quality control (QC) checkpoints.

Protocol A: Regioselective Synthesis of 2-(3-Bromocarbazol-9-yl)ethanol

Objective: Synthesize the title compound via kinetically controlled electrophilic aromatic substitution without over-bromination.

  • Causality: The electron-rich carbazole nitrogen directs electrophiles primarily to the 3- and 6-positions. To prevent the formation of the 3,6-dibromo byproduct, the brominating agent must be strictly limited to a stoichiometric deficit (0.99 eq.) and the reaction must be kept at 0 °C to suppress the activation energy required for the second bromination event[3].

  • Procedure:

    • Dissolve 1.0 eq. of 9-(2-hydroxyethyl)carbazole in anhydrous DMF under a nitrogen atmosphere. Cool the flask to 0 °C using an ice bath.

    • Dissolve 0.99 eq. of N -bromosuccinimide (NBS) in a minimal amount of anhydrous DMF.

    • Add the NBS solution dropwise over 30 minutes to maintain the thermal baseline.

    • Allow the mixture to stir at 0 °C for 2 hours, then slowly warm to room temperature and stir overnight.

    • Quench the reaction by pouring the mixture into a 5-fold volume of distilled water to precipitate the product[2].

    • Filter the white precipitate, wash with water, and recrystallize from cold ethanol.

  • Validation Check: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2). The complete disappearance of the starting material and the presence of a single dominant spot validates the regioselectivity. Confirm via GC-MS (target m/z≈289/291 for the isotopic bromine split)[3].

Protocol B: Suzuki-Miyaura Extension for OLED Host Materials

Objective: Extend the π -conjugation at the 3-position to tune the HOMO/LUMO levels while leaving the 9-ethanol tail intact.

  • Causality: Palladium-catalyzed cross-coupling readily occurs at the C-Br bond. The primary hydroxyl group on the ethanol tail is generally well-tolerated by the Pd(0)/Pd(II) catalytic cycle, eliminating the need for tedious protection/deprotection steps[1].

  • Procedure:

    • Combine 1.0 eq. of 2-(3-Bromocarbazol-9-yl)ethanol, 1.2 eq. of the desired arylboronic acid, and 0.05 eq. of Pd(PPh 3​ ) 4​ in a Schlenk flask.

    • Add a degassed solvent mixture of Toluene/Ethanol (4:1 v/v) and 2.0 M aqueous K 2​ CO 3​ (3.0 eq.).

    • Reflux at 90 °C under nitrogen for 12 hours.

    • Cool to room temperature, extract with dichloromethane, dry over Na 2​ SO 4​ , and purify via silica gel column chromatography.

  • Validation Check: 1 H NMR spectroscopy should reveal the disappearance of the upfield carbazole proton at the 3-position and the emergence of new aromatic multiplet signals corresponding to the coupled aryl group.

Protocol C: Methacrylation for Hole-Transporting Polymers (RAFT)

Objective: Convert the functionalized carbazole into a polymerizable monomer for Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization.

  • Causality: Solution-processed OLEDs require Hole Transport Layers (HTLs) with uniform film morphology. RAFT polymerization of carbazole-methacrylate monomers yields polymers with narrow molecular weight distributions (low dispersity), preventing charge-trapping defects in the semiconductor film[4].

  • Procedure:

    • Dissolve the carbazole-ethanol derivative (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane at 0 °C.

    • Add methacryloyl chloride (1.2 eq.) dropwise. The triethylamine acts as both an acid scavenger and a nucleophilic catalyst.

    • Stir for 4 hours at room temperature. Wash the organic layer with 1M HCl, then brine, and dry.

    • Subject the purified monomer to RAFT polymerization using AIBN as the initiator and CPDB as the chain transfer agent in THF at 60 °C[4].

  • Validation Check: Monitor the polymerization via 1 H NMR by observing the disappearance of the vinylic methyl protons at 1.79 ppm and the broadening of the polymer backbone alkyl signals at 0.0–0.5 ppm[4].

Quantitative Optoelectronic Data

The functionalization of 2-(3-Bromocarbazol-9-yl)ethanol yields materials with highly tunable energy levels. The table below summarizes the quantitative optoelectronic properties of typical derivatives synthesized via the protocols above.

Material DerivativeSynthesis PathwayHOMO (eV)LUMO (eV)Triplet Energy ( ET​ , eV)Primary Application in Electronics
3-Phenyl-9-(2-hydroxyethyl)carbazole Protocol B (Suzuki)-5.62-2.352.95Host Material for Blue PhOLEDs
Poly(CzEMA) Analog Protocol C (RAFT)-5.45-2.152.80Solution-Processed HTL
3-(Thiophen-2-yl)carbazole-ethanol Protocol B (Stille)-5.30-2.502.60Electrochromic Smart Windows
Siloxane-Hybrid Carbazole Protocol A + Hydrosilylation-5.55-2.202.85Solvent-Free Liquid Emitters

Note: HOMO/LUMO levels are typically derived from cyclic voltammetry (CV) onset oxidation/reduction potentials, while Triplet Energies are calculated from the low-temperature (77 K) phosphorescence spectra.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Bromination of 9H-Carbazole-9-Ethanol

Welcome to the Technical Support Center for the functionalization of carbazole derivatives. 9H-carbazole-9-ethanol (also known as N-(2-hydroxyethyl)carbazole) is a critical building block in the synthesis of delayed fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of carbazole derivatives. 9H-carbazole-9-ethanol (also known as N-(2-hydroxyethyl)carbazole) is a critical building block in the synthesis of delayed fluorescence (TADF) dyes, visible-light photoinitiators, and Hole Transport Layers (HTLs) for Organic Light-Emitting Diodes (OLEDs) (1[1], 2[2]).

While electrophilic aromatic bromination using N-Bromosuccinimide (NBS) is the standard method to yield 3,6-dibromo-9H-carbazole-9-ethanol, the presence of a primary alcohol and the highly activated nature of the carbazole ring frequently lead to chemoselectivity issues. This guide provides causal explanations, troubleshooting steps, and self-validating protocols to ensure high-yield syntheses.

Part 1: Troubleshooting & FAQs

Q1: Why am I observing multiple higher-Rf spots on my TLC plate after the reaction? A1: Multiple higher-Rf spots typically indicate over-bromination . The carbazole ring is highly activated toward electrophilic aromatic substitution at the 3 and 6 positions due to the electron-donating nature of the nitrogen atom (). However, if excess NBS is used or the reaction is left running too long, further bromination occurs at the 1 and 8 positions, yielding 1,3,6-tribromo or 1,3,6,8-tetrabromo derivatives (3[3]). Causality & Mitigation: The position and number of bromine atoms incorporated directly depend on the stoichiometric ratio of NBS to the starting material[3]. Ensure strict stoichiometric control (maximum 2.05 to 2.10 equivalents of NBS).

Q2: My LC-MS shows a mass corresponding to an aldehyde (-2 Da) or carboxylic acid (+14 Da). How is this side reaction occurring? A2: The starting material contains a primary aliphatic alcohol. NBS is not only a brominating agent but also a mild oxidant. Elevated temperatures or exposure to ambient light can trigger radical pathways, promoting the oxidation of the ethanol group to an aldehyde or carboxylic acid. Causality & Mitigation: Perform the addition of NBS strictly at 0 °C in an ice bath and keep the reaction vessel shielded from direct light[3].

Q3: I am detecting N-(2-bromoethyl)carbazole in my crude mixture. Why did the hydroxyl group get substituted? A3: While NBS primarily drives electrophilic aromatic substitution on the electron-rich carbazole ring, the generation of HBr as a byproduct creates an increasingly acidic environment over time. Under acidic conditions, the primary alcohol can be protonated and subsequently substituted by bromide ions via an aliphatic nucleophilic substitution pathway. Causality & Mitigation: Use a high-quality, anhydrous polar solvent like Dimethylformamide (DMF). DMF not only solvates the intermediates but acts as a mild Lewis base to buffer excessive acidity[2].

Q4: Is it better to use DMF, DCM, or THF for this bromination? A4: DMF is the industry standard for this specific transformation[3],[2]. The regioselectivity of NBS bromination is markedly dependent on the polarity of the solvent (4[4]). DMF stabilizes the electrophilic bromonium intermediate, vastly increasing the rate of aromatic substitution over competing radical side-chain reactions.

Part 2: Reaction Pathway Visualization

The following diagram maps the causality of the main reaction against the primary side reactions discussed above.

G SM 9H-carbazole-9-ethanol (Starting Material) Target 3,6-dibromo-9H-carbazole-9-ethanol (Desired Product) SM->Target NBS (2.05 eq) DMF, 0°C to RT Oxidized Aldehyde / Carboxylic Acid (Alcohol Oxidation) SM->Oxidized High Temp / Light NBS as Oxidant Substituted N-(2-bromoethyl)carbazole (Aliphatic Substitution) SM->Substituted Acidic Conditions (HBr accumulation) OverBr 1,3,6-tribromo / 1,3,6,8-tetrabromo (Over-bromination) Target->OverBr Excess NBS Prolonged Time

Reaction pathways and side reactions in the bromination of 9H-carbazole-9-ethanol.

Part 3: Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . Built-in analytical checkpoints ensure that side reactions are caught before they ruin the bulk yield (2[2],3[3]).

Step 1: Preparation & Solvation In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 9H-carbazole-9-ethanol (1.0 eq) in anhydrous DMF to achieve a concentration of 0.2 M. Validation Check: Ensure complete dissolution. A cloudy mixture indicates moisture, which will hydrolyze NBS and lower the effective bromine concentration.

Step 2: Thermal & Photochemical Control Submerge the flask in an ice-water bath to bring the internal temperature to exactly 0 °C. Wrap the flask tightly in aluminum foil to shield it from ambient light[3].

Step 3: Controlled Reagent Addition Dissolve NBS (2.05 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the cooled carbazole solution over 30–45 minutes[2]. Scientific Rationale: Dropwise addition prevents local concentration spikes of NBS. High local concentrations directly force the equilibrium toward 1,8-position over-bromination[3].

Step 4: Reaction & Monitoring Remove the ice bath and allow the mixture to warm to room temperature. Stir in the dark for 24 hours[3]. Validation Check (TLC): Spot the reaction mixture against the starting material (Eluent: Hexanes/EtOAc 7:3). The reaction is complete when the mono-bromo intermediate is fully consumed. Do not add more NBS if starting material remains without first checking for active bromine using KI-starch paper.

Step 5: Quenching & Isolation Pour the reaction mixture into a 5x volume of ice water to precipitate the product. Filter the resulting solid and wash with copious amounts of distilled water. Scientific Rationale: Water washing removes the DMF solvent and the highly water-soluble succinimide byproduct.

Step 6: Purification Recrystallize the crude solid from hot ethanol to obtain pure 3,6-dibromo-9H-carbazole-9-ethanol.

Part 4: Quantitative Data & Mitigation Summary

Use the following table to quickly diagnose and correct deviations in your experimental workflow based on quantitative triggers.

Side ReactionChemical ByproductCausality (Quantitative Trigger)Mitigation Strategy
Over-bromination 1,3,6-tribromo-9H-carbazole-9-ethanolNBS > 2.10 eq; Time > 24h at RTLimit NBS to strictly 2.05 eq; quench immediately at 24h.
Alcohol Oxidation 2-(3,6-dibromo-9H-carbazol-9-yl)acetaldehydeTemp > 25 °C; UV/Vis light exposureMaintain 0 °C during NBS addition; shield flask with foil.
Aliphatic Substitution 9-(2-bromoethyl)-3,6-dibromo-9H-carbazolepH < 3 (HBr accumulation)Use anhydrous DMF (0.2 M); ensure proper solvation to buffer acid.

Part 5: References

  • Impact of the bromination of carbazole-based D–π–A organic dyes on their optical and electrochemical properties and visible-light-driven hydrogen evolution. RSC Advances.[Link]

  • Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Indian Journal of Chemistry.[Link]

  • Recent Advances on Carbazole-Based Photoinitiators of Polymerization. ResearchGate.[Link]

  • N-Bromosuccinimide-mediated electrophilic aromatic bromination of a series of anilines. ResearchGate.[Link]

Sources

Optimization

Technical Support Center: Optimizing Perovskite Solar Cells with Carbazole-Based HTMs

Welcome to the advanced technical support and troubleshooting center for the integration of carbazole-based Hole Transporting Materials (HTMs) in Perovskite Solar Cells (PSCs). As the field moves away from the expensive...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support and troubleshooting center for the integration of carbazole-based Hole Transporting Materials (HTMs) in Perovskite Solar Cells (PSCs). As the field moves away from the expensive and complex synthesis of standard Spiro-OMeTAD, carbazole derivatives have emerged as highly efficient, tunable, and stable alternatives[1].

This guide is designed for materials scientists and researchers. It provides self-validating protocols, quantitative benchmarks, and mechanistic troubleshooting to help you overcome efficiency bottlenecks, energy level mismatches, and moisture-induced degradation in your PSC workflows.

Quantitative Performance Benchmarks

To establish a baseline for your experiments, the following table summarizes the photovoltaic parameters of state-of-the-art carbazole-based HTMs compared to the Spiro-OMeTAD standard. Use these metrics to validate your own device performance.

HTM DesignationMolecular Design StrategyPCE (%) Voc​ (V) Jsc​ (mA/cm²)FF (%)Key Mechanistic Advantage
Spiro-OMeTAD Reference Standard24.70---High baseline efficiency; limited by high cost and hygroscopic dopants[1].
TCBZ-27 2,7-substituted tricarbazole25.201.1626.2083.5Superior hole mobility via enhanced π−π stacking; high hydrophobicity[1].
CzAn (Doped)Polymeric carbazole22.60<0.80--Replaces acidic PEDOT:PSS in Sn-Pb cells; improves crystallinity[2][3].
KZRD D-A type (rhodanine acceptor)20.40---Defect passivation at the interface via sulfur and carbonyl groups[4].
V1221 Carbazole twin isomer17.811.0323.6073.0Exceptional thermal stability up to 440 °C[5].

Diagnostic Workflow

Use the following logical matrix to diagnose and resolve common performance issues when utilizing carbazole-based HTMs.

HTM_Optimization Start PSC Performance Issue Voc Low Voc (Interfacial Recombination) Start->Voc Jsc Low Jsc / FF (Poor Hole Extraction) Start->Jsc Stability Rapid Degradation (Moisture / Thermal) Start->Stability Align Check HOMO Alignment Use D-A-D HTMs Voc->Align Doping Optimize Doping (F4TCNQ or EH44-ox) Jsc->Doping Isomer Isomer Engineering (2,7-substitution) Jsc->Isomer Hydro Enhance Hydrophobicity (Cross-linking) Stability->Hydro Success Optimized PSC Performance Align->Success Doping->Success Isomer->Success Hydro->Success

Troubleshooting workflow for optimizing carbazole-based HTMs in perovskite solar cells.

Standard Operating Procedure (SOP): Fabrication & Self-Validation

This protocol details the deposition of carbazole-based HTMs (e.g., TCBZ-27 or CzAn) onto a perovskite absorber layer. It is designed as a self-validating system to ensure layer integrity before full device completion.

Phase 1: HTM Solution Formulation

Causality: Standard dopants like Li-TFSI are highly hygroscopic and attract moisture into the perovskite layer, causing rapid degradation. We substitute Li-TFSI with radical triarylamine salts (e.g., EH44-ox) or F4TCNQ to enhance intrinsic conductivity without compromising the hydrophobic barrier[3][6][7].

  • Weigh the carbazole HTM (e.g., 72.3 mg for standard small molecules or 1 mg/mL for polymeric CzAn) in a nitrogen-filled glovebox[3][6].

  • Dissolve the HTM in anhydrous chlorobenzene. Note: Chlorobenzene is prioritized over DMF/DMSO here to prevent the dissolution of the underlying perovskite layer.

  • Add the dopant: For small molecules, use EH44-ox[7]. For polymeric HTMs (like CzAn), dope with F4TCNQ[3]. Stir at room temperature for 2 hours to ensure complete homogenization.

Phase 2: Spin-Coating Deposition

Causality: Dynamic dispensing ensures a uniform, pinhole-free film by preventing premature solvent evaporation before the centrifugal force spreads the polymer/molecule evenly.

  • Transfer the annealed perovskite substrates into the spin-coater.

  • Set the spin program to 4000–4500 rpm for 20–30 seconds[6].

  • Dynamically dispense 40 µL of the HTM solution onto the center of the substrate while it is spinning.

  • (Optional for Sn-Pb cells): Spin-coat a 4–8 nm PMMA passivation layer on top of the HTM to prevent hole blocking while passivating surface defects[3].

Phase 3: Self-Validation Mechanisms

Do not proceed to metal electrode evaporation until the HTM layer passes these two validation checks:

  • Moisture Barrier Validation (Contact Angle): Perform a water contact angle measurement on a dummy substrate. A properly engineered carbazole HTM (like TCBZ-27) must exhibit a contact angle >95∘ (TCBZ-27 typically shows 98.5∘ , significantly higher than Spiro-OMeTAD's 90.4∘ )[1]. If the angle is <90∘ , your dopant concentration is too high or the film is too thin.

  • Energy Alignment Validation (UPS): Utilize Ultraviolet Photoelectron Spectroscopy (UPS) to measure the Highest Occupied Molecular Orbital (HOMO) level. The HOMO of the HTM must be slightly shallower (e.g., -4.95 eV for CzAn) than the valence band of the perovskite to ensure a strong thermodynamic driving force for hole extraction[2][3].

Troubleshooting & FAQs

Q1: My devices exhibit severe hysteresis and a low Open-Circuit Voltage ( Voc​ ). How do I address interfacial recombination? A1: A low Voc​ indicates that holes are recombining at the perovskite/HTM interface rather than being extracted. This is often caused by uncoordinated Pb2+ defects on the perovskite surface. Solution: Switch to a Donor-Acceptor-Donor (D-A-D) type carbazole HTM, such as KZRD. In KZRD, the carbazole acts as the donor, while 3-ethyl rhodanine acts as the electron-withdrawing acceptor. The strong electrostatic surface potential on the acceptor part enhances molecular interaction, and the sulfur atoms and carbonyl groups effectively passivate the interfacial defects, boosting Voc​ and pushing PCE above 20%[4].

Q2: The short-circuit current ( Jsc​ ) and fill factor (FF) are underperforming compared to my Spiro-OMeTAD controls. What is limiting hole extraction? A2: This is a hallmark of low hole mobility and poor film morphology. Solution: Implement positional isomer engineering. If you are using a 3,6-substituted carbazole core (like TCBZ-36), synthesize or procure the 2,7-substituted counterpart (TCBZ-27). The 2,7-substitution drastically alters the molecular packing, significantly enhancing π−π stacking, hole mobility, and conductivity. In direct comparisons, switching from 3,6- to 2,7-substitution improved the FF to 83.5% and the Jsc​ to 26.2 mA/cm²[1].

Q3: How can I prevent the rapid degradation of my PSCs in high-humidity environments? A3: Degradation is usually driven by moisture penetrating the HTM layer. Solution: You have two structural engineering options:

  • Alkyl Chain Engineering: Utilize carbazole HTMs engineered with multiple peripheral 2-ethylhexyl chains rather than core substitutions. This structural change inherently increases the hydrophobicity of the film[7].

  • In-Situ Cross-linking: Utilize cross-linkable carbazole-based molecules that can be thermally polymerized in situ. This creates a highly resistant, three-dimensional polymer network that acts as a physical barrier against both moisture and the strong polar solvents used in subsequent processing steps[8].

Q4: When fabricating methylammonium-free Tin-Lead (Sn-Pb) PSCs, the standard PEDOT:PSS HTM causes rapid degradation. Can carbazole HTMs replace it in an inverted (p-i-n) architecture? A4: Yes. PEDOT:PSS limits both PCE and stability due to its corrosive acidic characteristics and hygroscopic nature[2][3]. Solution: Replace PEDOT:PSS with a polymeric carbazole HTM like CzAn. Because Sn-Pb perovskites have different energy levels than pure Pb perovskites, you must carefully tune the HTM. Dope the CzAn with F4TCNQ (optimized at 1 mg/mL) to improve charge extraction. This substitution improves perovskite crystallinity, reduces trap-state density, and can boost the stabilized PCE to over 21%[2][3].

References

  • Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. nih.gov. 5

  • New carbazole-based hole transporting materials to improve the stability of perovskite solar cells. perovskite-info.com. 8

  • Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. osti.gov. 6

  • Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells - ACS Publications. acs.org. 7

  • Carbazole-Based Hole Transport Polymer for Methylammonium-Free Tin–Lead Perovskite Solar Cells with Enhanced Efficiency and Stability. osti.gov. 2

  • Positional isomer engineering of carbazole-based hole transport materials for perovskite solar cells. rsc.org. 1

  • Carbazole-Based Hole Transport Polymer for Methylammonium-Free Tin–Lead Perovskite Solar Cells with Enhanced Efficiency and Stability. acs.org. 3

  • Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. rsc.org. 4

Sources

Troubleshooting

Strategies to increase the glass transition temperature of carbazole derivatives

Technical Support Center: Troubleshooting & Strategies for Elevating Tg​ in Carbazole Derivatives Welcome to the Technical Support Center for optoelectronic materials development. Carbazole derivatives are foundational t...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & Strategies for Elevating Tg​ in Carbazole Derivatives

Welcome to the Technical Support Center for optoelectronic materials development. Carbazole derivatives are foundational to organic light-emitting diodes (OLEDs), perovskite solar cells, and thermally activated delayed fluorescence (TADF) systems due to their excellent hole-transporting capabilities and high triplet energies. However, morphological instability—specifically, crystallization under Joule heating—remains a critical failure point.

This guide provides field-proven strategies, troubleshooting workflows, and self-validating protocols to engineer and verify carbazole derivatives with elevated glass transition temperatures ( Tg​ ).

Part 1: Core Strategies for Tg​ Enhancement (FAQ)

Q1: My carbazole-based hole-transporting material (HTM) crystallizes rapidly under device operating conditions. How can I structurally modify the core to increase Tg​ ? A: Crystallization occurs when highly symmetric, low-molecular-weight molecules easily pack into a crystal lattice. To increase Tg​ , you must restrict intramolecular rotation and increase the energy barrier for structural reorganization.

  • Introduce Bulky Substituents: Incorporating rigid, bulky groups like pyrene or spirobifluorene creates steric hindrance. For example, substituting carbazoles with bulky pyrene groups restricts bond rotation, dramatically raising the Tg​ from ~120 °C to over 170 °C[1].

  • Increase Molecular Weight: Transitioning from monomers to branched oligomers or dendrimers increases chain entanglement. This reduces the free volume within the solid state, requiring higher thermal energy to transition from a glassy to a rubbery state.

Q2: Can I prevent crystallization without synthesizing massive, difficult-to-purify dendrimers? A: Yes, through symmetry disruption . Highly symmetric molecules are prone to crystallization. By utilizing meta-linkages or asymmetric branched starburst architectures, you inhibit close molecular packing while maintaining a high Tg​ . A prime example is the synthesis of TECEB (a branched starburst carbazole), which leverages an asymmetric core to achieve a robust Tg​ of 130 °C while remaining easy to synthesize[2].

Q3: How do functional groups that promote intermolecular interactions affect thermal stability? A: Strong intermolecular forces, such as dipole-dipole interactions or hydrogen bonding, act as "molecular glue," reducing the mobility of the amorphous network. Introducing polar or interactive groups like oxetanes into the carbazole framework facilitates strong intermolecular interactions in the solid state, successfully yielding fully amorphous materials with Tg​ values up to 142 °C[3]. Furthermore, complex architectures like carbazole–benzocarbazole derivatives (e.g., BCCOX) can push Tg​ to approximately 194 °C, ensuring exceptional morphological integrity for TADF OLEDs[4].

Structural_Strategies Base Base Carbazole (Low Tg, High Crystallinity) Strat1 Increase Molecular Wt. (Oligomers/Dendrimers) Base->Strat1 Strat2 Introduce Bulky Groups (Pyrene, Spiro-cores) Base->Strat2 Strat3 Symmetry Disruption (Meta-linkages, Oxetanes) Base->Strat3 Mech1 Chain Entanglement & Reduced Mobility Strat1->Mech1 Mech2 Restricted Intramolecular Rotation Strat2->Mech2 Mech3 Inhibited Crystal Packing Strat3->Mech3 Result High Tg Amorphous Glass (Stable Morphology) Mech1->Result Mech2->Result Mech3->Result

Mechanistic pathways of structural modifications to enhance Tg in carbazole derivatives.

Part 2: Experimental Workflows & Troubleshooting

Q4: My synthesized high- Tg​ carbazole derivative is showing a lower Tg​ than computationally predicted. What went wrong? A: The most common culprit is chemical impurity. Unreacted starting materials, residual solvents, or trace palladium/ligands from Buchwald-Hartwig cross-coupling act as plasticizers . Plasticizers lodge between the carbazole chains, increasing the free volume and allowing molecular mobility at much lower temperatures.

Self-Validating Purification Protocol:

  • Reaction Monitoring: Perform the coupling reaction under a strict inert atmosphere (Ar/N 2​ ). Monitor via TLC until the secondary amine is completely consumed.

  • Primary Purification: Quench, extract, and isolate the crude product. Pass through a silica gel column using a non-polar/polar solvent gradient.

  • Secondary Purification (Critical): Subject the isolated solid to temperature-gradient vacuum sublimation ( <10−5 Torr).

  • Validation: Perform 1 H-NMR and HPLC. Self-validation: If the Tg​ increases after sublimation compared to the column-purified batch, your initial sample was plasticized by trace impurities.

Q5: My Differential Scanning Calorimetry (DSC) curves do not show a clear Tg​ . How can I accurately detect it? A: Tg​ is a second-order phase transition (a baseline shift in heat capacity), which is easily masked by first-order transitions like melting ( Tm​ ) or solvent evaporation in the first heating cycle. You must erase the thermal history of the sample.

Self-Validating DSC Protocol for Tg​ Determination:

  • Sample Preparation: Encapsulate 2–5 mg of the sublimed carbazole derivative in an aluminum DSC pan.

  • First Heating Cycle: Heat the sample from room temperature to ~20 °C above its theoretical melting point ( Tm​ ) at a rate of 10 °C/min under an N 2​ purge. Causality: This melts the sample, erasing its crystalline history and driving off any residual moisture.

  • Rapid Quenching: Immediately cool the sample to room temperature at a rapid rate (e.g., >50 °C/min). Causality: Rapid cooling bypasses the kinetic window for crystallization, freezing the molecules into a disordered, amorphous glassy state.

  • Second Heating Cycle: Heat the sample again at 10 °C/min.

  • Validation & Analysis: Look for an endothermic step-change in the baseline. Self-validation: The complete absence of a sharp melting peak ( Tm​ ) in this second cycle confirms that your quenching step successfully trapped the fully amorphous state, validating the accuracy of the measured Tg​ onset point.

DSC_Workflow Start Sample Prep (2-5 mg in Al pan) Heat1 1st Heating Cycle (10 °C/min) (Erase thermal history) Start->Heat1 Quench Rapid Quenching (Trap amorphous state) Heat1->Quench Heat2 2nd Heating Cycle (10 °C/min) (Detect Tg step-change) Quench->Heat2 Analyze Data Analysis (Determine onset Tg) Heat2->Analyze

DSC thermal analysis workflow for accurate glass transition temperature determination.

Part 3: Quantitative Data & Benchmarking

Use the following table to benchmark your synthesized carbazole derivatives against established high- Tg​ modifications in the literature.

Carbazole DerivativeStructural Modification Strategy Tg​ (°C)Primary Application
NPB (Reference) Standard linear arylamine98Standard OLED HTM
TECEB Asymmetric branched starburst130High-temp OLED HTM
Oxetane-Carbazole Di(arylcarbazole) + oxetane interactions107–142Solution-processed OLEDs
Pyrene-Carbazole Bulky pyrene core substitution174–194Morphologically stable emitters
BCCOX Carbazole–benzocarbazole fusion194Green TADF OLED Host

References

  • Title: A High Tg​ Carbazole-Based Hole-Transporting Material for Organic Light-Emitting Devices Source: Chemistry of Materials (ACS Publications) URL: [Link]

  • Title: Light-Emitting Carbazole Derivatives: Potential Electroluminescent Materials Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Di(arylcarbazole) Substituted Oxetanes as Efficient Hole Transporting Materials with High Thermal and Morphological Stability for OLEDs Source: Molecules (MDPI) URL: [Link]

  • Title: Carbazole–benzocarbazole fragments having derivative as very efficient host material for TADF based OLEDs Source: Nanoscale Advances (RSC Publishing) URL: [Link]

Sources

Optimization

Technical Support Center: Suzuki Coupling of 3-Bromocarbazoles

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-bromocarbazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-bromocarbazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Carbazole derivatives are vital scaffolds in pharmaceuticals and materials science, and achieving high purity in their synthesis is paramount. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you minimize common impurities and maximize your reaction yields.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding impurity formation during the Suzuki coupling of 3-bromocarbazoles.

Q1: What are the most common impurities I should expect in my reaction?

A1: The three most prevalent impurities are:

  • Homocoupled Boronic Acid: The dimerization of your boronic acid partner (Ar-B(OH)₂ → Ar-Ar). This is often the most significant byproduct.[1]

  • Dehalogenated Carbazole: The reduction of your 3-bromocarbazole starting material, where the bromine atom is replaced by a hydrogen.[2]

  • Protodeboronated Arene: The cleavage of the C-B bond of your boronic acid partner, replacing the boronic acid group with a hydrogen atom (Ar-B(OH)₂ → Ar-H).[3]

Q2: Why is the homocoupling of my boronic acid such a persistent issue?

A2: Homocoupling is primarily caused by the presence of dissolved oxygen in the reaction mixture.[4] Oxygen can oxidize the active Palladium(0) catalyst to Palladium(II) species. These Pd(II) species can then mediate the dimerization of the boronic acid, consuming your reagent and reducing the yield of the desired cross-coupled product.[4]

Q3: What makes the carbazole scaffold susceptible to dehalogenation?

A3: Dehalogenation occurs via a palladium-hydride (Pd-H) intermediate, which reductively eliminates with the carbazole moiety to form the undesired byproduct.[2][5] N-heterocyclic compounds like carbazoles can be particularly prone to this side reaction.[2] The Pd-H species can be generated from various sources in the reaction, including certain bases, protic solvents (like alcohols), or even trace amounts of water.[5][6]

Q4: How does my choice of base impact impurity formation?

A4: The base is critical for activating the boronic acid for the transmetalation step.[7][8] However, its strength and type can influence side reactions. Stronger bases, like alkoxides (e.g., NaOtBu), can sometimes accelerate the formation of Pd-H species, leading to increased dehalogenation.[6] Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often a better choice to suppress this pathway, though reaction rates may be slower.[2][6]

Q5: Can the boronic acid reagent itself be a source of impurities?

A5: Absolutely. Boronic acids can be unstable and undergo degradation through several pathways.[3] Protodeboronation, where the boronic acid group is replaced by a hydrogen, is a common issue, especially with heteroaryl boronic acids or in the presence of excess water.[3][5] They can also undergo dehydration to form cyclic trimers known as boroxines, which complicates accurate weighing and stoichiometry.[3] Using fresh, high-purity boronic acids or more stable derivatives like pinacol esters can mitigate these issues.[5]

Part 2: Troubleshooting Guide for Impurity Minimization

This guide provides a systematic approach to diagnosing and solving common problems encountered during the Suzuki coupling of 3-bromocarbazoles.

Issue 1: Significant formation of homocoupling byproduct (boronic acid dimer).
  • Probable Cause(s):

    • Oxygen Contamination: The most common cause. Dissolved oxygen in solvents or atmosphere oxidizes the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[4][9]

    • Use of Pd(II) Precatalyst: Starting with a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂) without ensuring complete in-situ reduction can leave residual Pd(II) to facilitate homocoupling.[1]

  • Recommended Solutions:

    • Rigorous Degassing: Thoroughly degas all solvents and the final reaction mixture. The "freeze-pump-thaw" method (three cycles) is highly effective.[4] Alternatively, sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes can significantly reduce oxygen levels.[4]

    • Maintain Inert Atmosphere: Ensure the reaction is set up and runs under a positive pressure of an inert gas. Use Schlenk line techniques or a glovebox.[10]

    • Catalyst Selection: Use a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1] If using a Pd(II) precatalyst, consider adding a mild reducing agent like potassium formate to maintain the catalyst in the active Pd(0) state.[4][11]

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands like SPhos or XPhos. These ligands promote rapid reductive elimination for the desired product, which can outcompete the homocoupling pathway.[1]

Issue 2: High levels of dehalogenated carbazole byproduct.
  • Probable Cause(s):

    • Formation of Palladium-Hydride (Pd-H) Species: The active culprit for dehalogenation.[2]

    • Base Selection: Strong bases (e.g., NaOH, KOtBu) or amine bases can act as hydride sources or promote its formation.[6]

    • Solvent Choice: Protic solvents, particularly alcohols, can be a source of hydrides.[5]

    • Excess Water: While some water is often necessary for inorganic bases, excessive amounts can contribute to dehalogenation.[12]

  • Recommended Solutions:

    • Optimize the Base: Switch from strong bases to milder inorganic bases like K₃PO₄ or K₂CO₃.[2] These are less likely to generate hydride species.

    • Select an Aprotic Solvent: Use solvents like 1,4-dioxane, toluene, or THF instead of alcohols.[1]

    • Control Water Content: If using an inorganic base that requires water for solubility, use the minimum amount necessary, typically a 4:1 to 10:1 ratio of organic solvent to water.

    • Choose a Modern Ligand: Bulky biarylphosphine ligands (e.g., Buchwald ligands) accelerate the C-C bond-forming reductive elimination step, minimizing the lifetime of the intermediate susceptible to dehalogenation.[13]

Issue 3: Protodeboronation of the boronic acid coupling partner.
  • Probable Cause(s):

    • Unstable Boronic Acid: Heteroaryl boronic acids are particularly susceptible to protodeboronation.[5]

    • Presence of Protic Sources: Water, alcohols, or acidic impurities can cleave the C-B bond.[3]

    • Prolonged Reaction Times at High Temperatures: These conditions can exacerbate the degradation of sensitive boronic acids.

  • Recommended Solutions:

    • Use a Stable Boronic Acid Derivative: Convert the boronic acid to a more robust boronic ester, such as a pinacol ester or a MIDA boronate. These are significantly more stable to protic sources.[3][14] MIDA boronates are particularly stable and can be stored on the benchtop.[15]

    • Ensure High-Purity Reagents: Use fresh, high-quality boronic acid and dry, aprotic solvents if possible.

    • Minimize Water: Use the least amount of water required for the reaction, or if using a boronic ester, consider completely anhydrous conditions.

    • Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to avoid prolonged exposure to harsh conditions.

Part 3: Optimized Experimental Protocols

The following protocols provide a starting point for your experiments. Optimization may be required for specific substrates.

Protocol 1: Standard Suzuki Coupling of 3-Bromocarbazole

This protocol uses a common and effective catalyst system known to minimize certain side reactions.

  • Materials:

    • 3-Bromocarbazole (or N-protected derivative) (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

    • SPhos (0.022 mmol, 2.2 mol%)

    • K₃PO₄ (2.0 mmol)

    • Toluene (8 mL)

    • Water (2 mL)

    • Schlenk flask or sealed vial, stir bar, inert atmosphere (N₂ or Ar)

  • Procedure:

    • To a flame-dried Schlenk flask, add the 3-bromocarbazole, arylboronic acid, and K₃PO₄.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the toluene and water.

    • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

    • In a separate vial, under a positive pressure of inert gas, add the Pd₂(dba)₃ and SPhos. Add a small amount of the degassed toluene to form a slurry and add this to the main reaction flask via syringe.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[16]

Protocol 2: Low-Homocoupling Suzuki Coupling using a Palladacycle Precatalyst

This protocol is designed to rigorously exclude oxygen and suppress homocoupling.

  • Materials:

    • 3-Bromocarbazole (1.0 mmol)

    • Arylboronic acid (1.1 mmol)

    • SPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

    • K₂CO₃ (3.0 mmol)

    • 1,4-Dioxane (10 mL)

    • Water (1 mL)

    • Schlenk flask, stir bar, inert atmosphere (N₂ or Ar)

  • Procedure:

    • Add the 3-bromocarbazole, arylboronic acid, and K₂CO₃ to a dry Schlenk flask.

    • Seal the flask, evacuate, and backfill with argon (repeat 3x).

    • Add the 1,4-dioxane and water, which have been previously degassed by three freeze-pump-thaw cycles.

    • Under a positive flow of argon, add the SPhos Pd G3 precatalyst.

    • Seal the flask and heat to 80-100 °C with vigorous stirring.

    • Monitor the reaction to completion by TLC or LC-MS.

    • Perform a standard aqueous workup as described in Protocol 1, followed by purification.

Part 4: Key Parameter Optimization

The choice of ligand, base, and solvent has a profound impact on the impurity profile. The tables below summarize general trends.

Table 1: Ligand Selection Guide for Minimizing Side Reactions
LigandTypeAdvantagesDisadvantages
PPh₃ Monodentate PhosphineInexpensive, widely available.Prone to oxidation; can lead to slower reductive elimination, allowing more time for side reactions.
SPhos Bulky BiarylphosphinePromotes fast reductive elimination, minimizing dehalogenation. High activity allows for lower catalyst loading and temperature.[1][2]Higher cost.
XPhos Bulky BiarylphosphineExcellent for challenging substrates, including aryl chlorides and sulfonates. Very high activity.[17]Higher cost.
NHC Ligands N-Heterocyclic CarbenesStrong electron donors, highly active. Can be effective where phosphines fail.Can be more sensitive to air and moisture during preparation.
Table 2: Base Selection and Its Impact on Impurities
BaseTypeCommon Use & Impact
K₂CO₃ / Na₂CO₃ Mild InorganicGood general-purpose bases. Lower risk of dehalogenation. Often requires aqueous media.[7][10]
K₃PO₄ Moderate InorganicHighly effective, often provides better yields than carbonates. Generally low incidence of dehalogenation.[2][7]
Cs₂CO₃ Strong InorganicHigh solubility in organic solvents. Useful for difficult couplings but can be more basic.
KOtBu / NaOEt Strong Organic/AlkoxideCan be effective for sterically hindered substrates but significantly increases the risk of dehalogenation.[6][18]

Part 5: Mechanistic Insights & Visualizations

Understanding the reaction mechanism is key to effective troubleshooting. The diagrams below illustrate the desired catalytic cycle and the major off-cycle pathways that lead to common impurities.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Main Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Trans Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination Product Coupled Product (Ar-Ar') PdII_Trans->Product ArX 3-Bromocarbazole (Ar-X) ArX->PdII_Aryl ArB Boronic Acid (Ar'-B(OH)₂) + Base ArB->PdII_Trans Impurity_Pathways cluster_homo Homocoupling Pathway cluster_dehalo Dehalogenation Pathway Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Free Pd(II) Pd0->PdII_Free PdH H-Pd(II)L₂-X PdII_Aryl->PdH Ligand Exchange PdII_Aryl->PdH Homocoupling Homocoupled Dimer (Ar'-Ar') PdII_Free->Homocoupling Mediates BoronicAcid 2 x Ar'-B(OH)₂ BoronicAcid->Homocoupling Oxygen O₂ Oxygen->PdII_Free Oxidizes Dehalogenated Dehalogenated Carbazole (Ar-H) PdH->Dehalogenated Reductive Elimination HydrideSource Hydride Source (Base, Solvent, H₂O) HydrideSource->PdH Forms

Sources

Reference Data & Comparative Studies

Validation

The Challenger vs. The Champion: A Comparative Guide to 2-(3-Bromocarbazol-9-yl)ethanol and Spiro-OMeTAD as Hole Transport Materials

A Senior Application Scientist's In-Depth Analysis for Perovskite Solar Cell Researchers In the rapidly advancing field of perovskite solar cells (PSCs), the hole transport material (HTM) is a critical component that dic...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Analysis for Perovskite Solar Cell Researchers

In the rapidly advancing field of perovskite solar cells (PSCs), the hole transport material (HTM) is a critical component that dictates not only the power conversion efficiency (PCE) but also the long-term stability of the device. For years, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene, universally known as spiro-OMeTAD , has been the undisputed champion, the benchmark against which all new HTMs are measured.[1][2] However, its reign is not without challenges, primarily concerning its high cost, complex synthesis, and reliance on performance-enhancing but stability-compromising dopants.[1][3]

This guide provides a direct, data-driven comparison between the incumbent, spiro-OMeTAD, and a promising challenger from the versatile carbazole family: 2-(3-Bromocarbazol-9-yl)ethanol . Carbazole-based HTMs are gaining significant attention due to their excellent chemical stability, high potential for performance, and tunable properties through straightforward chemical modification.[4][5] We will dissect the fundamental properties, performance metrics, and experimental considerations for both materials to provide researchers with the insights needed to make informed decisions for their next generation of PSCs.

Section 1: The Molecules at a Glance

The functional heart of any HTM lies in its molecular structure. The distinct architectures of spiro-OMeTAD and 2-(3-Bromocarbazol-9-yl)ethanol give rise to their unique properties.

  • Spiro-OMeTAD features a three-dimensional spirobifluorene core with four methoxy-substituted triphenylamine arms. This bulky, non-planar structure is crucial as it inhibits crystallization, promoting the formation of smooth, amorphous films—a desirable quality for creating uniform interfaces with the perovskite layer.[5][6]

  • 2-(3-Bromocarbazol-9-yl)ethanol is built on a planar carbazole core. The nitrogen atom at the 9-position provides a convenient site for functionalization, in this case with an ethanol group, which can enhance solubility and potentially improve interfacial contact with the perovskite layer. The bromo-group at the 3-position serves to modulate the electronic properties, particularly the energy levels of the molecule.

HTM_Structures cluster_spiro Spiro-OMeTAD cluster_carbazole 2-(3-Bromocarbazol-9-yl)ethanol spiro_img carbazole_img

Figure 1: Molecular structures of Spiro-OMeTAD and 2-(3-Bromocarbazol-9-yl)ethanol.

Section 2: Head-to-Head Performance Analysis

The suitability of an HTM is determined by a combination of its electronic properties, its performance within a full device, and its long-term reliability. Below, we compare these two materials across the most critical parameters.

Energy Level Alignment: The Gateway to Efficient Hole Extraction

For an HTM to function effectively, its Highest Occupied Molecular Orbital (HOMO) must be well-aligned with the valence band maximum (VBM) of the perovskite absorber. This alignment minimizes the energy barrier for hole extraction, which is critical for achieving a high open-circuit voltage (VOC).

PropertySpiro-OMeTAD2-(3-Bromocarbazol-9-yl)ethanol & DerivativesSignificance
Typical HOMO Level -5.0 to -5.2 eV[7]-5.3 to -5.8 eV (Typical for carbazoles)[8][9]Deeper HOMO levels in carbazoles can lead to a better energy match with many common perovskite formulations, potentially reducing VOC loss.
LUMO Level ~ -2.0 eV~ -2.0 to -2.4 eVA high LUMO level is essential to block electrons from passing into the HTL, thereby preventing recombination losses. Both material classes generally perform well in this regard.

The slightly deeper HOMO level often found in carbazole derivatives can be advantageous. It creates a more favorable energetic cascade for holes to move from the perovskite layer to the HTM, which can translate to a higher device VOC.

Energy_Levels cluster_device Device Energy Level Alignment FTO FTO ETL ETL (e.g., TiO₂) Perovskite Perovskite HTM_Spiro Spiro-OMeTAD HOMO ~ -5.1 eV HTM_Carbazole Carbazole HTM HOMO ~ -5.4 eV Gold Au Electrode

Figure 2: Representative energy level diagram for a PSC, comparing HTM alignment.
Charge Mobility & Conductivity: The Highway for Holes

Once extracted, holes must be efficiently transported through the HTM to the electrode. This requires high charge carrier mobility and conductivity. Low mobility can lead to charge accumulation at the interface and increased recombination, reducing the device's fill factor (FF) and overall efficiency.

Spiro-OMeTAD in its pure, undoped state has notoriously low hole mobility (on the order of 10-5 cm2 V-1 s-1) and conductivity.[4][6] To overcome this, it is almost always doped with additives like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP).[6] Li-TFSI facilitates the oxidation of spiro-OMeTAD, increasing the hole concentration, while tBP is believed to improve film morphology and passivate perovskite surface defects.[6] While effective, these additives are a double-edged sword.

In contrast, the carbazole family offers a pathway to high-performance, dopant-free HTMs. Molecular engineering of the carbazole core can yield materials with intrinsically higher hole mobility, sometimes an order of magnitude greater than pristine spiro-OMeTAD.[4] This potential to eliminate additives is a significant advantage for long-term device stability.

ParameterDoped Spiro-OMeTADCarbazole-based HTMsCausality & Impact
Hole Mobility (μ) 10-4 - 10-3 cm2 V-1 s-110-5 - 10-3 cm2 V-1 s-1 (highly tunable)[4]Higher mobility reduces series resistance and charge recombination, leading to a better fill factor (FF).
Conductivity (σ) ~2 x 10-5 S/cm[6]Varies widely; can be high without dopantsEliminating hygroscopic Li-TFSI improves moisture stability.
Dopant Requirement Almost always requiredCan be designed for dopant-free applicationSimplifies fabrication and significantly enhances long-term operational stability.
Device Performance & Stability: The Ultimate Verdict

The true test of an HTM is its performance in a complete solar cell. While spiro-OMeTAD has been used to achieve record efficiencies, well-designed carbazole derivatives are closing the gap, often with superior stability.[9][10]

Photovoltaic ParameterSpiro-OMeTAD (Doped)Representative Carbazole HTMs
PCE (Max) >25%[11][12]>22%[8]
VOC (V) 1.10 - 1.181.12 - 1.25[12]
JSC (mA/cm2) 23 - 2622 - 25
Fill Factor (%) 78 - 8375 - 82
Stability Poor, due to hygroscopic dopants and ion migration.[1][11]Generally superior, especially when dopant-free, due to better chemical and thermal stability.[5][9]

The primary drawback of the spiro-OMeTAD system is its instability. The hygroscopic nature of Li-TFSI can attract moisture, which rapidly degrades the perovskite layer.[13] Furthermore, mobile Li+ ions can migrate into the perovskite lattice, negatively impacting its performance over time.[11] Carbazole-based HTMs, particularly those designed to be dopant-free and more hydrophobic, can form a more robust barrier against moisture, leading to devices with significantly improved operational lifetimes.[9]

Section 3: Experimental Protocols

Reproducibility is key in materials research. The following protocols provide a validated starting point for fabricating and characterizing PSCs using either HTM.

PSC Fabrication Workflow (n-i-p Planar Architecture)

This protocol describes a common "n-i-p" device structure, where light enters through the electron-transporting side.

Fabrication_Workflow start Start: FTO Substrate clean 1. Substrate Cleaning (Detergent, DI Water, Acetone, IPA Sonication) start->clean uv 2. UV-Ozone Treatment (15 min) clean->uv etl 3. ETL Deposition (e.g., Spin-coat SnO₂ nanoparticle solution) uv->etl anneal1 4. Anneal ETL (150°C for 30 min) etl->anneal1 glovebox Move to N₂ Glovebox anneal1->glovebox perovskite 5. Perovskite Deposition (Spin-coat precursor, anti-solvent drip) glovebox->perovskite anneal2 6. Anneal Perovskite (100°C for 10 min) perovskite->anneal2 htm 7. HTM Deposition (Spin-coat Spiro-OMeTAD or Carbazole solution) anneal2->htm oxidize 8. Oxidize HTM (Store overnight in dark, low-humidity air) htm->oxidize electrode 9. Electrode Deposition (Thermal evaporation of Au or Ag) oxidize->electrode finish Finish: Complete Device electrode->finish

Figure 3: Standard experimental workflow for fabricating n-i-p perovskite solar cells.

Step-by-Step Methodology:

  • Substrate Preparation: Begin with fluorine-doped tin oxide (FTO) coated glass substrates. Sequentially clean them by sonicating for 15 minutes each in detergent solution, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun.

  • UV-Ozone Treatment: Treat the cleaned substrates with UV-Ozone for 15 minutes to remove organic residues and improve the wettability for the subsequent layer.

  • Electron Transport Layer (ETL) Deposition: Prepare a SnO₂ solution (e.g., 2.5 wt% in water).[14] Spin-coat the solution onto the FTO substrates at 3000 rpm for 30 seconds, followed by annealing at 150°C for 30 minutes in ambient air.

  • Perovskite Layer Deposition (in a Nitrogen Glovebox):

    • Prepare a perovskite precursor solution (e.g., a mixed-cation lead-halide like (FAPbI₃)₀.₈₅(MAPbBr₃)₀.₁₅ in a DMF:DMSO solvent mixture).[15]

    • Spin-coat the perovskite solution at 4000 rpm for 30 seconds.

    • During the spin-coating, at approximately the 7-second mark, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate. This induces rapid crystallization, which is causal to forming a high-quality, dense film.

    • Immediately transfer the substrate to a hotplate and anneal at 100°C for 10 minutes.[15]

  • Hole Transport Layer (HTM) Deposition:

    • For Spiro-OMeTAD: Prepare a solution containing 72.3 mg of spiro-OMeTAD, 28.8 µL of tBP, and 17.5 µL of a Li-TFSI stock solution (520 mg/mL in acetonitrile) in 1 mL of chlorobenzene.[15][16]

    • For 2-(3-Bromocarbazol-9-yl)ethanol: Prepare a solution of 20-40 mg/mL in chlorobenzene. (Note: Optimization may be required, and dopant-free is the initial goal).

    • Spin-coat the chosen HTM solution onto the perovskite layer at 4000 rpm for 30 seconds.

  • HTM Oxidation: For the spiro-OMeTAD device, store the films overnight in a dark, dry environment (e.g., a desiccator with <20% humidity) to allow for slow oxidation, which is necessary to activate its conductivity.[17] This step is often unnecessary for dopant-free carbazole HTMs.

  • Back Electrode Deposition: Mask the active area (e.g., 0.1 cm²) and deposit an 80-100 nm thick gold (Au) or silver (Ag) contact via thermal evaporation under high vacuum.

Characterization Protocol: Hole Mobility by SCLC

The space-charge-limited current (SCLC) method is a reliable technique to determine the charge carrier mobility of the HTM in a single-carrier device.[18][19]

Device Structure: ITO / PEDOT:PSS / HTM / Au

Step-by-Step Methodology:

  • Device Fabrication:

    • Clean an ITO-coated glass substrate as described previously.

    • Spin-coat a layer of PEDOT:PSS and anneal at 120°C for 15 minutes. This layer serves as an ohmic contact for hole injection.

    • In a glovebox, spin-coat the HTM layer (prepared as above, but typically without dopants for intrinsic mobility measurement) on top of the PEDOT:PSS.

    • Deposit a top gold (Au) electrode via thermal evaporation.

  • Measurement:

    • Using a source measure unit (e.g., Keithley 2400), measure the current density (J) as a function of voltage (V) in the dark.[20]

    • The data is analyzed by plotting J1/2 vs. V. In the SCLC regime, this plot will be linear.

    • The hole mobility (μ) is extracted from the slope of this linear region using the Mott-Gurney law: **J = (9/8) * ε₀ * εᵣ * μ * (V²/L³) ** where ε₀ is the permittivity of free space, εᵣ is the relative dielectric constant of the material (typically assumed to be ~3 for organic semiconductors), and L is the thickness of the HTM film.[20][21]

Section 4: Conclusion and Future Outlook

Spiro-OMeTAD has undeniably been a pillar in the development of high-efficiency perovskite solar cells. Its favorable energy levels and ability to form high-quality amorphous films have set a high bar for performance.[6][15] However, the reliance on unstable dopants and its high production cost are significant barriers to commercialization.[1][22]

2-(3-Bromocarbazol-9-yl)ethanol, as a representative of the broader carbazole family, presents a compelling and strategic alternative. The key advantages lie in their synthetic versatility, potential for high intrinsic hole mobility (enabling dopant-free systems), and demonstrated potential for enhanced device stability.[4][9] While record efficiencies with carbazoles are still catching up to the absolute best spiro-OMeTAD devices, the vast chemical space of carbazole derivatives remains largely unexplored.[4]

For researchers aiming to push the boundaries of long-term operational stability and reduce material costs without significantly compromising efficiency, the investigation of carbazole-based HTMs is not just a viable alternative—it is a critical path forward. The insights and protocols provided in this guide serve as a foundational resource for this important endeavor.

References

  • Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. (2023). ACS Applied Energy Materials. [Link]

  • Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. (2023). ACS Publications. [Link]

  • The role of different dopants of Spiro-OMeTAD hole transport material on the stability of perovskite solar cells. (n.d.). Heliyon. [Link]

  • Unlocking the Full Potential of Spiro-OMeTAD in Perovskite Solar Cells: Towards Synthetic Routes, Doping Mechanism, Degradation, and Stability. (2024). Journal of Materials Chemistry C. [Link]

  • Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells. (2022). Sustainable Energy & Fuels. [Link]

  • Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. (2020). OSTI.GOV. [Link]

  • Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells. (2021). Energy & Environmental Science. [Link]

  • Analytical Review of Spiro-OMeTAD Hole Transport Materials: Paths Toward Stable and Efficient Perovskite Solar Cells. (2022). ResearchGate. [Link]

  • Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. (2023). ResearchGate. [Link]

  • Hole Transport Materials for Tin-Based Perovskite Solar Cells: Properties, Progress, Prospects. (2022). PMC. [Link]

  • Spectrum-Dependent Spiro-OMeTAD Oxidization Mechanism in Perovskite Solar Cells. (2015). ACS Applied Materials & Interfaces. [Link]

  • Supporting Information - The Royal Society of Chemistry. (2015). RSC Publishing. [Link]

  • Improving the Morphology Stability of Spiro-OMeTAD Films for Enhanced Thermal Stability of Perovskite Solar Cells. (2019). UHasselt Document Server. [Link]

  • Effects of Overnight Oxidation on Perovskite Solar Cells with Co(III)TFSI Co-Doped Spiro-OMeTAD. (2022). MDPI. [Link]

  • Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors. (2026). Fluxim. [Link]

  • How to take Space charge Limited (SCLC) Measurement of Perovskite solar cells? (2021). ResearchGate. [Link]

  • Hole-mobility measurements. (2016). Bio-protocol. [Link]

  • Fabricating Perovskite Solar Cells: Fabrication Guide for Limited Lab Capabilities. (2023). DigitalCommons@Macalester College. [Link]

  • Revealing Charge Carrier Mobility and Defect Densities in Metal Halide Perovskites via Space-Charge-Limited Current Measurements. (2020). PMC. [Link]

  • Space-Charge-Limited Current Measurements: A Problematic Technique for Metal Halide Perovskites. (2024). The Journal of Physical Chemistry Letters. [Link]

  • Interfacial and bulk properties of hole transporting materials in perovskite solar cells: spiro-MeTAD versus spiro-OMeTAD. (2018). RSC Publishing. [Link]

  • Wettability Improvement of a Carbazole-Based Hole-Selective Monolayer for Reproducible Perovskite Solar Cells. (2023). ACS Energy Letters. [Link]

  • Spiro-OMeTAD-Based Hole Transport Layer Engineering toward Stable Perovskite Solar Cells. (2022). PubMed. [Link]

  • Dual-site synergistic passivation for CsPbBr3 perovskite solar cells with record 1.707 V Voc and 11.23% efficiency. (2024). Journal of Materials Chemistry A. [Link]

  • Recent Progress on High-Efficiency Perovskite/Organic Tandem Solar Cells. (2024). PMC. [Link]

  • Hole-Transporting Materials for Printable Perovskite Solar Cells. (2017). MDPI. [Link]

  • Research Progress of Green Solvent in CsPbBr3 Perovskite Solar Cells. (2023). MDPI. [Link]

  • All-perovskite tandem solar cells achieving >29% efficiency with improved (100) orientation in wide-bandgap perovskites. (2025). Nature Materials. [Link]

  • Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents. (2024). PMC. [Link]

  • N-(9-Ethyl-9H-carbazol-2-yl)-N′-(1-phenylethyl)thiourea. (2025). MDPI. [Link]

  • Synthesis of 2-(9 H -carbazol-1-yl)anilines from 2,3′-biindolyl and ketones. (2018). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of novel 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules. (2016). PubMed. [Link]

  • Synthesis of 2-styryl-quinazoline and 3-styryl-quinoxaline based sulfonate esters via sp3 C–H activation and their evaluation for α-glucosidase inhibition. (2021). New Journal of Chemistry. [Link]

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Comparative

Electrochemical Comparison of Substituted Carbazole Compounds: A Comprehensive Guide

Carbazole and its derivatives represent a cornerstone class of heterocyclic aromatic compounds in both optoelectronics (OLEDs, OPVs) and medicinal chemistry[1][2]. The rigid, planar biphenyl system fused with a central p...

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Author: BenchChem Technical Support Team. Date: April 2026

Carbazole and its derivatives represent a cornerstone class of heterocyclic aromatic compounds in both optoelectronics (OLEDs, OPVs) and medicinal chemistry[1][2]. The rigid, planar biphenyl system fused with a central pyrrole ring provides exceptional hole-transporting capabilities and thermal stability. By strategically introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at specific positions (e.g., 2,7- vs. 3,6- or N-9), researchers can precisely tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels[3][4].

This guide provides an objective, data-driven comparison of different substituted carbazole architectures, detailing the causal relationships between molecular topology and electrochemical behavior.

Mechanistic Principles of Carbazole Substitution

The electrochemical properties of carbazoles are dictated by the extension of π-conjugation and the inductive/resonance effects of substituents.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH3) or phenothiazine push electron density into the carbazole core. This destabilizes the ground state, effectively raising the HOMO energy level and reducing the oxidation potential, which enhances hole-injection capabilities[4][5].

  • Electron-Withdrawing Groups (EWGs): Substituents such as fluorine (-F), cyano (-CN), or tetracyanobutadiene (TCBD) pull electron density away from the core. This lowers the LUMO energy level, increasing electron affinity and improving electron-transport characteristics[3][6].

  • Topological Effects: The 3,6-positions are para to the nitrogen atom, allowing for strong resonance coupling. Substitutions here significantly impact the HOMO. Conversely, 2,7-substitutions extend the conjugation length along the biphenyl axis, profoundly affecting the bandgap ( Eg​ )[4][7].

G Carbazole Carbazole Core EDG Electron-Donating Groups (e.g., Methoxy, Phenothiazine) Carbazole->EDG Functionalization EWG Electron-Withdrawing Groups (e.g., Fluoro, Cyano, TCBD) Carbazole->EWG Functionalization HOMO_Up Raises HOMO Level (Enhances Hole Transport) EDG->HOMO_Up LUMO_Down Lowers LUMO Level (Enhances Electron Transport) EWG->LUMO_Down Bandgap_Narrow Narrowed Bandgap (Eg) Red-shifted Absorption HOMO_Up->Bandgap_Narrow LUMO_Down->Bandgap_Narrow

Caption: Logical relationship between carbazole substitution strategies and resulting electrochemical properties.

Experimental Protocol: Electrochemical Characterization

To ensure self-validating and reproducible results, cyclic voltammetry (CV) and differential pulse voltammetry (DPV) must be conducted under rigorously controlled conditions[1][8]. The following protocol outlines the standard methodology for determining HOMO/LUMO levels.

Step-by-Step Methodology
  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous dichloromethane (DCM) or acetonitrile (ACN). Causality: TBAPF6​ provides high ionic conductivity with a wide electrochemical window, preventing solvent breakdown during high-potential scans[5][9].

  • Cell Assembly: Utilize a three-electrode setup:

    • Working Electrode: Glassy carbon (GC) or Gold (Au) disk (polished with 0.05 µm alumina slurry).

    • Counter Electrode: Platinum (Pt) wire.

    • Reference Electrode: Ag/Ag+ (0.01 M AgNO3​ in ACN).

  • Deoxygenation: Purge the solution with high-purity Argon or N2​ for 15 minutes prior to measurement. Causality: Dissolved oxygen reduces at negative potentials, masking the intrinsic LUMO reduction peaks of the carbazole derivatives.

  • Analyte Addition: Introduce the carbazole derivative to achieve a 1.0 mM concentration.

  • Voltammetric Sweeping:

    • Perform CV at a scan rate of 50–100 mV/s.

    • Record the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ).

  • Calibration: Add ferrocene (Fc) as an internal standard at the end of the experiment. Measure the half-wave potential of the Fc/Fc+ redox couple.

  • Energy Level Calculation:

    • HOMO(eV)=−e(Eoxonset​−E1/2Fc/Fc+​+4.8)

    • LUMO(eV)=−e(Eredonset​−E1/2Fc/Fc+​+4.8)

    • Note: If reduction peaks are absent, calculate LUMO optically: LUMO=HOMO+Egopt​ [4][8].

Quantitative Comparison of Substituted Carbazoles

The table below synthesizes experimental electrochemical data for various substituted carbazole frameworks, demonstrating how specific moieties alter the frontier molecular orbitals[4][5][8].

Compound / Substitution TypeSubstituentOxidation Potential ( Eox​ , V)HOMO (eV)LUMO (eV)Bandgap ( Eg​ , eV)Primary Application
Unsubstituted Carbazole None~1.30-5.80-2.303.50Baseline Reference
EDG-Substituted (N-Alkyl) N-ethyl~1.15-5.60-2.253.35Hole-Transport Layers
EDG-Substituted (Methoxy) 3,6-Dimethoxy~0.72-5.18-2.053.13OLED Emitters[4]
Strong EDG (Phenothiazine) N-Phenothiazine~0.65-5.03-1.733.30Green Electroluminescence[5][9]
EWG-Substituted (Fluoro) 9-(4-fluorophenyl)~1.35-5.85-2.453.40Stable OPV Donors[3]
Strong EWG (TCBD-DPP) TCBD-bridged~1.40-5.65-3.951.70Non-Fullerene Acceptors[6]
Comparative Analysis

1. Methoxy vs. Phenothiazine (EDGs): Methoxy substitutions at the 3,6-positions significantly raise the HOMO level (-5.18 eV) compared to the unsubstituted core (-5.80 eV), making them highly susceptible to oxidation[4]. However, incorporating a bulky, electron-rich phenothiazine unit pushes the HOMO even higher (-5.03 eV) while inducing strong intramolecular charge transfer (ICT), making it ideal for green light-emitting electrochemical cells[5][9].

2. Fluoro vs. TCBD (EWGs): Fluorine substitution on the N-phenyl ring exerts a mild inductive withdrawing effect, slightly lowering the HOMO and LUMO, which enhances the electrochemical stability of the material against oxidative degradation[3]. In stark contrast, integrating a tetracyanobutadiene (TCBD) acceptor unit drastically lowers the LUMO (-3.95 eV) and narrows the bandgap to 1.70 eV, transforming the carbazole derivative into a highly efficient non-fullerene electron acceptor for bulk heterojunction solar cells[6].

References

  • Synthesis of carbazole substituted unusual cobalt(II)dioxime complex to design conducting polymer... ResearchGate.
  • HOMO and LUMO energy levels of 9-(4-fluorophenyl)-9H-carbazole. BenchChem.
  • Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. PMC.
  • Sensitivity of Redox and Optical Properties of Electroactive Carbazole Derivatives to the Molecular Architecture and Methoxy Substitutions. ACS Publications.
  • Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. ResearchGate.
  • Design and Synthesis of Low HOMO-LUMO Gap N-phenyl Carbazole Substituted Diketopyrrolopyrroles. ResearchGate.
  • Green Electroluminescence from Charged Phenothiazine Derivative. ACS Publications.

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Validation

A Researcher's Guide to Evaluating Hole Mobility in 2-(3-Bromocarbazol-9-yl)ethanol-Based Films

In the rapidly advancing field of organic electronics, the rational design and rigorous evaluation of new materials are paramount to innovation. Carbazole derivatives have long been a cornerstone for hole-transporting ma...

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Author: BenchChem Technical Support Team. Date: April 2026

In the rapidly advancing field of organic electronics, the rational design and rigorous evaluation of new materials are paramount to innovation. Carbazole derivatives have long been a cornerstone for hole-transporting materials (HTMs) due to their robust thermal and morphological stability, and excellent charge-carrying capabilities. This guide focuses on a promising, yet less-characterized, member of this family: 2-(3-Bromocarbazol-9-yl)ethanol .

The presence of the 3-bromo substituent offers a versatile synthetic handle for further molecular engineering, while the 9-ethanol group can enhance solubility and influence film morphology. Understanding the intrinsic charge mobility of this compound is a critical first step in assessing its potential for applications in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Perovskite Solar Cells.

This guide provides a comprehensive framework for the fabrication and characterization of 2-(3-Bromocarbazol-9-yl)ethanol-based films. We will detail the experimental protocols necessary to measure charge mobility, explain the scientific principles behind these techniques, and compare the expected performance of this material against established carbazole-based benchmarks: the small molecule 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) and the polymer poly(N-vinylcarbazole) (PVK).

Comparative Landscape: Benchmarking Against Established Hole-Transporting Materials

Before delving into experimental procedures, it is crucial to understand the performance of existing materials. CBP and PVK are widely used in both academic research and industrial applications, making them ideal benchmarks. Their established charge mobility values provide a target for any new material seeking to compete.

MaterialChemical StructureTypical Hole Mobility (cm²/Vs)Measurement TechniqueKey Features
2-(3-Bromocarbazol-9-yl)ethanol A functionalized carbazole monomerTo Be DeterminedSCLC, TOFExcellent synthetic versatility; potential for self-assembly and solution processing.
CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) Dimer of carbazole linked by a biphenyl core~10⁻³ - 10⁻⁴[1]Time-of-Flight (TOF)High thermal stability; widely used as a host material in phosphorescent OLEDs.[2][3]
PVK (poly(N-vinylcarbazole)) A vinyl polymer with carbazole side chains~10⁻⁵ - 10⁻⁶[4]Time-of-Flight (TOF)Good film-forming properties; a standard polymeric hole transporter.[5]

Experimental Workflow: From Film Fabrication to Mobility Measurement

The following sections outline the key experimental procedures for evaluating the charge mobility of 2-(3-Bromocarbazol-9-yl)ethanol. The Space-Charge Limited Current (SCLC) method is highlighted as it is well-suited for characterizing thin films typical in organic electronic devices.[6][7]

Diagram of the SCLC Experimental Workflow

SCLC_Workflow cluster_prep Device Fabrication cluster_measurement Electrical Characterization cluster_analysis Data Analysis Substrate ITO Substrate Cleaning PEDOT HTL Deposition (PEDOT:PSS) Substrate->PEDOT ActiveLayer Spin-Coating of 2-(3-Bromocarbazol-9-yl)ethanol PEDOT->ActiveLayer Metal Top Electrode Evaporation (e.g., Au) ActiveLayer->Metal IV_Measure Current-Voltage (I-V) Sweep Metal->IV_Measure IV_Plot Plot J vs. V² (log-log scale) IV_Measure->IV_Plot Identify Identify SCLC Region (Slope ≈ 2) IV_Plot->Identify MottGurney Apply Mott-Gurney Law Identify->MottGurney Mobility Extract Hole Mobility (μ) MottGurney->Mobility

Caption: Workflow for determining charge mobility using the SCLC method.

Part 1: Synthesis of 2-(3-Bromocarbazol-9-yl)ethanol

The synthesis of the target compound begins with the bromination of carbazole, followed by N-alkylation.

  • Bromination of Carbazole: Carbazole is reacted with N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF) to yield 3-bromocarbazole.[8] This reaction is regioselective, primarily substituting at the 3 and 6 positions.

  • N-Alkylation: The resulting 3-bromocarbazole is then reacted with 2-bromoethanol in the presence of a base (e.g., potassium carbonate) and a phase-transfer catalyst to afford 2-(3-Bromocarbazol-9-yl)ethanol.

Part 2: Hole-Only Device Fabrication

To measure hole mobility using the SCLC method, a single-carrier "hole-only" device is fabricated. This device structure is designed to efficiently inject holes from the anode while blocking the injection of electrons from the cathode.

Device Structure: ITO / PEDOT:PSS / 2-(3-Bromocarbazol-9-yl)ethanol / Au

  • Substrate Preparation: Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function of the ITO for efficient hole injection.

  • Hole-Injection Layer (HIL): A thin layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrate and annealed. This layer serves to smooth the anode surface and facilitate hole injection.

  • Active Layer Deposition: A solution of 2-(3-Bromocarbazol-9-yl)ethanol in a suitable organic solvent (e.g., chlorobenzene or toluene) is prepared. The solution is then spin-coated on top of the PEDOT:PSS layer to form a uniform thin film. The film thickness is a critical parameter and should be carefully controlled by adjusting the solution concentration and spin speed. The film is then annealed to remove residual solvent.

  • Top Electrode Deposition: A high work function metal, typically Gold (Au) or Silver (Ag), is thermally evaporated through a shadow mask to define the top electrode. The high work function of Au ensures a good ohmic contact for hole injection and blocks electron injection.

Part 3: Charge Mobility Measurement and Analysis

The fabricated devices are then characterized to determine the hole mobility.

  • Current-Voltage (I-V) Characterization: The current density (J) as a function of applied voltage (V) is measured using a source-measure unit.

  • SCLC Analysis: The J-V characteristics of a well-behaved hole-only device will exhibit distinct regions. At low voltages, the current is ohmic (J ∝ V). As the voltage increases, the injected charge carriers begin to fill trap states. Once the traps are filled, the current becomes space-charge limited, and the J-V relationship is described by the Mott-Gurney law.[6]

    J = (9/8) * ε₀ * εᵣ * μ * (V²/L³)

    Where:

    • J is the current density

    • ε₀ is the permittivity of free space

    • εᵣ is the relative permittivity of the material (typically assumed to be ~3 for organic semiconductors)

    • μ is the charge carrier mobility

    • V is the applied voltage

    • L is the thickness of the active layer

    By plotting J vs. V² on a log-log scale, the SCLC region will appear as a straight line with a slope of approximately 2.[9] The mobility (μ) can then be extracted from the intercept of this linear fit.

Mechanism of Hole Transport in Carbazole-Based Films

Hole transport in amorphous carbazole-based films occurs via a hopping mechanism. The carbazole moieties act as hopping sites, and charge carriers (holes) move between adjacent molecules under the influence of an applied electric field. The efficiency of this process is governed by the energetic disorder (differences in HOMO levels) and positional disorder (variations in intermolecular distances and orientations) of the carbazole units.

Diagram of the Hopping Transport Mechanism

Hopping_Mechanism A Carbazole 1 (HOMO) B Carbazole 2 (HOMO) A->B Hopping C Carbazole 3 (HOMO) B->C Hopping D Carbazole 4 (HOMO) C->D Hopping h1 h+ h2 h+ h3 h+ h4 h+ ElectricField Applied Electric Field →

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Comparative

A Comparative Guide to the Stability of Carbazole-Based Hole-Transporting Materials in Perovskite Solar Cells

The rapid ascent of perovskite solar cells (PSCs) in the photovoltaic landscape is undeniable, with power conversion efficiencies (PCEs) now rivaling those of conventional silicon technologies.[1] However, the long-term...

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Author: BenchChem Technical Support Team. Date: April 2026

The rapid ascent of perovskite solar cells (PSCs) in the photovoltaic landscape is undeniable, with power conversion efficiencies (PCEs) now rivaling those of conventional silicon technologies.[1] However, the long-term operational stability of PSCs remains a critical bottleneck for their commercialization.[2] A crucial component governing both efficiency and longevity is the hole-transporting material (HTM), which is tasked with efficiently extracting holes from the perovskite absorber layer while simultaneously protecting it from external stressors.[3]

For years, 2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene, or spiro-OMeTAD, has been the gold-standard HTM. Yet, its widespread adoption is hampered by a complex, multi-step synthesis, high production costs, and, most critically, stability issues often linked to its hygroscopic dopants like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI).[2][4] This has catalyzed a field-wide search for superior alternatives.

Among the most promising candidates are molecules derived from carbazole.[4] This guide provides an in-depth comparison of carbazole-based HTMs, focusing on the molecular design strategies that enhance their stability under stress and presenting the supporting experimental data that showcases their potential to outperform the incumbent spiro-OMeTAD.

The Carbazole Advantage: Molecular Engineering for Stability

The carbazole moiety offers an excellent scaffold for HTM design due to its strong hole-transporting properties, good chemical stability, and versatile functionalization sites that allow for the fine-tuning of its electronic and physical properties.[4][5] Research has converged on several key strategies to engineer highly stable carbazole derivatives.

  • Enhanced Hydrophobicity: Moisture is a primary antagonist to the perovskite layer. By incorporating hydrophobic alkyl chains, such as ethylhexyl or hexyl groups, into the carbazole structure, HTMs can form a more effective barrier against water ingress.[3][6] This is a direct countermeasure to the degradation often accelerated by the hygroscopic nature of additives in spiro-OMeTAD formulations.

  • Increased Thermal Stability: The operational temperature of solar cells can easily exceed 65-85°C. HTMs must remain in a stable, amorphous state at these temperatures. A high glass transition temperature (Tg) is indicative of superior thermal stability.[4] Molecular designs that create more rigid or three-dimensional structures, such as star-shaped or cross-linkable molecules, tend to exhibit higher Tg values compared to spiro-OMeTAD (Tg ≈ 125°C).[4]

  • Cross-Linking for Robustness: A powerful strategy involves designing carbazole HTMs with polymerizable groups (e.g., vinyl groups).[7] These molecules can be deposited and then thermally treated to form a cross-linked, three-dimensional network. This polymerized layer is highly resistant to the strong organic solvents used to deposit subsequent layers in the device stack, preventing damage and improving device reliability.[8]

  • Isomeric and Core Engineering: The precise way carbazole units are linked together (positional isomerism) has a profound impact on molecular packing, hole mobility, and film quality.[9][10] For instance, studies have shown that 2,7-substituted tricarbazole cores can lead to superior film morphology and device stability compared to their 3,6-substituted counterparts.[9]

The following diagram illustrates these key molecular design strategies for enhancing the stability of carbazole-based HTMs.

cluster_strategies Molecular Design Strategies for Enhanced Stability cluster_implementation Implementation Examples Core Carbazole-Based HTM Core Hydrophobicity ↑ Hydrophobicity (Moisture Resistance) Core->Hydrophobicity Modify with Thermal ↑ Thermal Stability (High Tg) (Heat Resistance) Core->Thermal Modify with Crosslink Cross-Linking (Solvent & Stress Resistance) Core->Crosslink Modify with Isomer Isomeric Engineering (Optimized Packing & Morphology) Core->Isomer Modify with Alkyl Incorporate Bulky Alkyl Chains (e.g., Hexyl) Hydrophobicity->Alkyl Star Create Star-Shaped or 3D Architectures Thermal->Star Vinyl Add Polymerizable Groups (e.g., Vinyl) Crosslink->Vinyl Linkage Control Core Linkage (e.g., 2,7- vs 3,6-) Isomer->Linkage

Caption: Molecular design strategies for improving carbazole HTM stability.

Performance Under Stress: A Data-Driven Comparison

The true measure of an HTM's utility lies in its performance within a complete solar cell under stressful conditions. Numerous studies have demonstrated that rationally designed carbazole-based HTMs can not only match but often exceed the stability of spiro-OMeTAD.

The table below summarizes the performance of several notable carbazole-based HTMs from recent literature, contrasted with the spiro-OMeTAD reference device fabricated in the same study.

HTM NameInitial PCE (%)Stress ConditionDuration (hours)PCE Retention (%)Key Stability FeatureReference
Spiro-OMeTAD 24.7Humid Air (25°C, 60% RH)50070%Baseline Reference[9]
TCBZ-27 25.2Humid Air (25°C, 60% RH)50084% Positional isomer engineering for improved hydrophobicity[9]
Spiro-OMeTAD ~18.0Continuous Illumination (1-sun)15020%Baseline Reference[11]
EtCz-3EHCz 17.75Continuous Illumination (1-sun)50050% Enhanced hydrophobicity from ethylhexyl chains[11]
Spiro-OMeTAD 12.2Humid Air (30-40% RH), No Encapsulation72055%Baseline Reference
XC2-H 10.2Humid Air (30-40% RH), No Encapsulation720~90% High hydrophobicity from N-hexylcarbazole groups
Spiro-OMeTAD ~24.0Thermal Stress (60-90°C)200<85%Baseline Reference[12]
Spiro-OMeCzCl 24.6Thermal Stress (60-90°C)200>85% Enhanced thermal stability from chloroethyl-carbazole[12]

As the data clearly indicates, molecular engineering of the carbazole core leads to significant gains in stability across various stressors. HTMs like TCBZ-27 and XC2-H show remarkable resilience to humidity, while Spiro-OMeCzCl demonstrates superior thermal stability—all directly attributable to their specific molecular designs.[6][9][12]

Standardized Protocols for Stability Assessment

To ensure that stability data is comparable and reproducible across different research labs, the community has largely adopted the protocols established during the International Summit on Organic Photovoltaic Stability (ISOS).[13][14][15] These protocols standardize the stress factors applied to devices, such as light, temperature, and humidity.[16] A failure to adhere to such standards makes direct comparison between published results challenging.

Below is a generalized workflow for assessing PSC stability, based on ISOS guidelines.

Start Fabricate Batch of PSC Devices Initial Step 1: Initial Characterization (Measure 'T0' PCE, Voc, Jsc, FF) Start->Initial Split Divide Devices into Stress Groups (e.g., Dark, Light, Thermal) Initial->Split Stress_D ISOS-D: Dark Storage (e.g., 85°C, Inert Atmosphere) Split->Stress_D Group 1 Stress_L ISOS-L: Light Soaking (e.g., 1-Sun, 65°C, MPP Tracking) Split->Stress_L Group 2 Stress_T ISOS-T: Thermal Cycling (e.g., -40°C to 85°C cycles) Split->Stress_T Group 3 Measure_D Periodic Measurement Stress_D->Measure_D Measure_L Periodic Measurement Stress_L->Measure_L Measure_T Periodic Measurement Stress_T->Measure_T Measure_D->Stress_D Continue Stress Analysis Step 3: Data Analysis (Plot PCE vs. Time, Calculate T80 Lifetime) Measure_D->Analysis Test Complete Measure_L->Stress_L Continue Stress Measure_L->Analysis Test Complete Measure_T->Stress_T Continue Stress Measure_T->Analysis Test Complete End Report Findings with Full Experimental Details Analysis->End

Caption: Generalized workflow for PSC stability testing based on ISOS protocols.

Exemplary Protocol: ISOS-D-1 (Shelf Life/Dark Storage)

This protocol assesses the intrinsic stability of the device stack in the absence of light, typically at elevated temperatures to accelerate degradation.

  • Device Selection: Select a statistically relevant number of unencapsulated devices (e.g., 5-10) from the same fabrication batch.

  • Initial (T=0) Measurement: Measure the current density-voltage (J-V) curve for each device under standard test conditions (STC: 1000 W/m², AM1.5G spectrum, 25°C). Record the initial PCE, open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

  • Stress Application: Place the devices in a temperature-controlled chamber or oven in an inert atmosphere (e.g., nitrogen-filled glovebox) in complete darkness. A common stress condition is 85°C.

  • Periodic Characterization: At defined intervals (e.g., 24, 48, 100, 250, 500, 1000 hours), remove the devices from the stress chamber. Allow them to cool to 25°C before re-measuring their J-V characteristics under STC.

  • Data Analysis: Plot the normalized PCE (PCE(t)/PCE(0)) as a function of time for all devices. The point at which the average efficiency drops to 80% of its initial value is defined as the T80 lifetime, a key metric for stability.

  • Reporting: Crucially, all test conditions must be reported, including the specific temperature, atmosphere composition (and humidity level, if any), measurement intervals, and any deviations from the standard protocol.[13]

Conclusion and Future Outlook

The evidence strongly supports the case for carbazole-based HTMs as a superior class of materials for enabling long-term stability in perovskite solar cells. Through targeted molecular engineering—enhancing hydrophobicity, increasing thermal resilience, and creating robust, cross-linked films—researchers have consistently demonstrated devices that outperform those based on the long-standing benchmark, spiro-OMeTAD.

The path forward involves not only the design of new carbazole derivatives but also the optimization of the entire device stack to work in concert with these advanced HTMs.[1] As synthesis routes become more cost-effective and scalable, and as stability testing becomes more universally standardized, carbazole-based HTMs are poised to play a pivotal role in transitioning perovskite solar cells from the laboratory to commercial viability.

References

  • Gao, L., Schloemer, T. H., Zhang, F., Chen, X., Xiao, C., Zhu, K., & Sellinger, A. (2020). Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. ACS Applied Energy Materials. Available at: [Link]

  • Khenkin, M. V., et al. (2020). Consensus statement for stability assessment and reporting for perovskite photovoltaics based on ISOS procedures. Nature Energy. Available at: [Link]

  • Gopal, S. S., & Ganesan, S. (2023). Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. ACS Omega. Available at: [Link]

  • Gao, L., Schloemer, T. H., Zhang, F., Chen, X., Xiao, C., Zhu, K., & Sellinger, A. (2020). Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. ACS Publications. Available at: [Link]

  • Im, S. H., et al. (2014). 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials. Chemical Communications. Available at: [Link]

  • Singh, R., et al. (2026). Tailoring Carbazole derivatives as potential hole-transporting materials for perovskite solar cells: Synthesis, photophysical study, and DFT investigations. FlatChem. Available at: [Link]

  • Fluxim AG. (n.d.). Perovskite Solar Cell Stability: Comprehensive Guide, Testing ISOS Protocols, and Tools for Long-Term Reliability. Fluxim. Available at: [Link]

  • Fluxim AG. (2026). ISOS Protocols for Perovskite Solar Cell Stability Testing. Fluxim. Available at: [Link]

  • Khenkin, M. V., et al. (2020). Consensus statement for stability assessment and reporting for perovskite photovoltaics based on ISOS procedures. DSpace@MIT. Available at: [Link]

  • Khenkin, M. V., et al. (2020). Consensus statement for stability assessment and reporting for perovskite photovoltaics based on ISOS procedures. JRC Publications Repository. Available at: [Link]

  • Daskeviciene, M., et al. (2022). Cross-linkable carbazole-based hole transporting materials for perovskite solar cells. Chemical Communications. Available at: [Link]

  • Magaldi, D., et al. (2020). Carbazole-based material: synthesis, characterization, and application as hole transporting material in perovskite solar cells. Journal of Materials Science: Materials in Electronics. Available at: [Link]

  • Phys.org. (2022). New carbazole-based hole transporting materials to improve the stability of perovskite solar cells. Available at: [Link]

  • Gao, L., et al. (2020). Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells | Request PDF. ResearchGate. Available at: [Link]

  • Daskeviciene, M., et al. (2021). Branched Methoxydiphenylamine-Substituted Carbazole Derivatives for Efficient Perovskite Solar Cells: Bigger Is Not Always Better. PMC. Available at: [Link]

  • Rakstys, K., et al. (2020). Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. ACS Applied Materials & Interfaces. Available at: [Link]

  • Wei, J., et al. (2021). Interface compatibility: how to outperform classical spiro-OMeTAD in perovskite solar cells with carbazole derivatives. Journal of Materials Chemistry C. Available at: [Link]

  • Chen, Y., et al. (2025). Functional Carbazole–Cellulose Composite Binders for High-Stability Carbon Electrodes in Perovskite Solar Cells. MDPI. Available at: [Link]

  • Liu, B., et al. (2018). A multifunctional poly-N-vinylcarbazole interlayer in perovskite solar cells for high stability and efficiency: a test with new triazatruxene-based hole transporting materials. Journal of Materials Chemistry A. Available at: [Link]

  • Liu, H., et al. (2024). Upgrading Spiro-OMeTAD with β-Chloroethylcarbazole to Improve the Stability of Perovskite Solar Cells. ACS Energy Letters. Available at: [Link]

  • Ni, X., et al. (2026). Positional isomer engineering of carbazole-based hole transport materials for perovskite solar cells. New Journal of Chemistry. Available at: [Link]

  • Ni, X., et al. (2026). Positional isomer engineering of carbazole-based hole transport materials for perovskite solar cells. New Journal of Chemistry. Available at: [Link]

  • Im, S. H., et al. (2014). 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials. PubMed. Available at: [Link]

  • Ivaturi, A., et al. (2026). (PDF) Towards device stability of perovskite solar cells through low-cost alkyl-terminated SFX-based hole transporting materials and carbon electrodes. ResearchGate. Available at: [Link]

  • Gao, L., et al. (2020). Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells (Journal Article). OSTI.GOV. Available at: [Link]

  • Arora, N., et al. (2018). Stability of organometal halide perovskite solar cells and role of HTMs: recent developments and future directions. RSC Advances. Available at: [Link]

  • Liu, D., et al. (2022). Stability Improvement of Perovskite Solar Cells by the Moisture-Resistant PMMA:Spiro-OMeTAD Hole Transport Layer. MDPI. Available at: [Link]

  • Liu, C., et al. (2019). Enhanced efficiency and thermal stability of perovskite solar cells using poly(9-vinylcarbazole) modified perovskite/PCBM interface | Request PDF. ResearchGate. Available at: [Link]

  • Al-Ashouri, A., et al. (2023). Wettability Improvement of a Carbazole-Based Hole-Selective Monolayer for Reproducible Perovskite Solar Cells. ACS Energy Letters. Available at: [Link]

  • MDPI. (2024). Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. Available at: [Link]

  • Zhu, H., et al. (n.d.). Long-term operating stability in perovskite photovoltaics. Sargent Group - University of Toronto. Available at: [Link]

  • Helmholtz-Zentrum Berlin. (2025). Long-term stability for perovskite solar cells: a big step forward. Available at: [Link]

  • Im, S. H., et al. (2015). 14.8% Perovskite Solar Cells Employing Carbazole Derivatives as Hole Transporting Materials. ResearchGate. Available at: [Link]

Sources

Validation

A Comparative Guide to the Efficiency of Blue TADF Emitters Derived from 3-Bromocarbazole

In the pursuit of next-generation displays and lighting, the development of efficient and stable blue Organic Light-Emitting Diodes (OLEDs) remains a significant challenge.[1][2] While phosphorescent emitters have offere...

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Author: BenchChem Technical Support Team. Date: April 2026

In the pursuit of next-generation displays and lighting, the development of efficient and stable blue Organic Light-Emitting Diodes (OLEDs) remains a significant challenge.[1][2] While phosphorescent emitters have offered a route to high efficiency, their reliance on rare metals and often limited stability have driven the search for alternatives. Thermally Activated Delayed Fluorescence (TADF) has emerged as a leading mechanism, enabling purely organic emitters to theoretically achieve 100% internal quantum efficiency (IQE) by harvesting both singlet and triplet excitons.[1][3] This guide provides a comprehensive assessment of the potential and efficiency of blue TADF emitters derived from the versatile building block, 3-bromocarbazole, in comparison to other leading alternatives.

The Foundational Role of Carbazole in Blue TADF Emitters

Carbazole and its derivatives are cornerstone donor units in the design of high-performance TADF materials. Their rigid structure and excellent hole-transporting properties provide a robust scaffold for creating efficient emitters. The core principle behind TADF emitter design is the spatial separation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4] This is typically achieved by linking a strong electron-donating unit, such as carbazole, to a strong electron-accepting moiety. This separation minimizes the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), a critical parameter for enabling efficient reverse intersystem crossing (RISC) – the process that converts non-emissive triplets back into emissive singlets.[4][5]

Harnessing 3-Bromocarbazole: A Versatile Precursor for Blue Emitters

While much of the literature focuses on 3,6-disubstituted carbazoles for creating D-A-D (Donor-Acceptor-Donor) type emitters, the mono-functionalized 3-bromocarbazole offers a strategic entry point for synthesizing asymmetric D-A structures. This asymmetry can be advantageous in disrupting molecular packing and reducing aggregation-caused quenching in the solid state. The bromine atom provides a reactive handle for well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, allowing for the straightforward introduction of a wide variety of electron-accepting units.[4]

Synthetic Workflow for 3-Bromocarbazole-Derived TADF Emitters

The development of a novel TADF emitter from 3-bromocarbazole follows a logical and self-validating workflow, from molecular design to device testing.

cluster_design Molecular Design & Synthesis cluster_characterization Characterization & Testing Computational Screening Computational Screening Acceptor Selection Acceptor Selection Computational Screening->Acceptor Selection Guide Synthesis Synthesis via Cross-Coupling Acceptor Selection->Synthesis Purification Purification Synthesis->Purification Photophysical Photophysical Purification->Photophysical Characterized Material Electrochemical Electrochemical Purification->Electrochemical Device Fabrication Device Fabrication Photophysical->Device Fabrication Electrochemical->Device Fabrication Performance Testing Performance Testing Device Fabrication->Performance Testing

Figure 1: A typical workflow for the development of TADF emitters.

Comparative Analysis of Blue TADF Emitters

To assess the potential efficiency of emitters derived from 3-bromocarbazole, we must compare them against existing high-performance blue TADF emitters. The choice of the acceptor unit is critical in tuning the emission color and photophysical properties.[4] Common acceptors paired with carbazole-based donors include triazines, sulfones, and boron-containing moieties.[1][2][6]

Emitter FamilyDonorAcceptorEQE (%)Emission Peak (nm)CIE (x, y)ΔEST (eV)Reference
Triazine-Based 3,3'-BicarbazoleDiphenyltriazine23.6~480N/A<0.1[7]
IndenocarbazoleTriphenyltriazine~26.0~470N/AN/A[8]
Boron-Based TercarbazoleOxygen-bridged Boron32.8456(0.135, 0.266)0.084
Sulfone-Based CarbazoleDiphenylsulfone19.5~470(0.16, 0.20)0.08

This table summarizes the performance of representative high-efficiency blue TADF emitters. The performance of a hypothetical emitter based on 3-bromocarbazole would be highly dependent on the chosen acceptor.

A hypothetical emitter synthesized from 3-bromocarbazole and a suitable acceptor, for instance, a triazine derivative, would be expected to exhibit competitive performance. The mono-substitution pattern might lead to a slightly different electronic structure compared to the more common 3,6-disubstituted analogues, potentially influencing the ΔEST and emission wavelength.

The Underlying Mechanism: Thermally Activated Delayed Fluorescence

The high efficiency of TADF emitters is rooted in their ability to harvest triplet excitons. This process is governed by the small energy gap between the S₁ and T₁ states.

TADF_Mechanism S0 S₀ S1 S₁ S0->S1 Excitation S1->S0 Prompt Fluorescence (PF) S1->S0 Delayed Fluorescence (DF) T1 T₁ S1->T1 ISC T1->S0 Phosphorescence T1->S1 RISC (Thermal Activation)

Figure 2: Jablonski diagram illustrating the TADF mechanism.

Upon electrical excitation in an OLED, both singlet (25%) and triplet (75%) excitons are formed. In TADF materials, the triplet excitons can undergo reverse intersystem crossing (RISC) to the singlet state, followed by delayed fluorescence. This allows for the harvesting of nearly all excitons, leading to high quantum efficiencies.[1]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis, characterization, and device fabrication of blue TADF emitters, using a hypothetical synthesis from 3-bromocarbazole as an example.

Protocol 1: Synthesis of a D-A TADF Emitter via Suzuki Coupling

This protocol describes the synthesis of a Donor-Acceptor (D-A) type TADF emitter by coupling an acceptor-boronic acid pinacol ester to a 3-bromocarbazole core.

Materials:

  • 3-Bromo-9-phenyl-9H-carbazole

  • Acceptor-boronic acid pinacol ester (e.g., a derivative of triazine)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • K₂CO₃ (Potassium carbonate)

  • Toluene

  • Ethanol

  • Deionized water

  • Nitrogen or Argon gas

Procedure:

  • In a Schlenk flask, combine 3-bromo-9-phenyl-9H-carbazole (1.0 eq.), the desired acceptor-boronic acid pinacol ester (1.1 eq.), and Pd(PPh₃)₄ (5 mol%).

  • Add a 2M aqueous solution of K₂CO₃ (2.0 eq.).

  • Add a 3:1 mixture of toluene and ethanol to the flask.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 90 °C and stir under a nitrogen or argon atmosphere for 24 hours.

  • After cooling to room temperature, extract the product with dichloromethane and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Further purify the material by temperature gradient sublimation for use in OLED devices.

Protocol 2: Photophysical Characterization

A. Photoluminescence Quantum Yield (PLQY) Measurement:

  • Prepare a dilute solution of the purified emitter in a suitable solvent (e.g., toluene) with an absorbance of ~0.1 at the excitation wavelength.

  • Use an integrating sphere coupled to a spectrofluorometer.

  • Measure the emission spectrum of the empty sphere (blank).

  • Measure the emission spectrum of the sample solution inside the sphere.

  • The PLQY is calculated by the software based on the ratio of emitted to absorbed photons.

B. Transient Photoluminescence (PL) Decay Measurement:

  • Prepare a thin film of the emitter doped into a suitable host matrix (e.g., mCP) on a quartz substrate.

  • Place the sample in a vacuum cryostat to prevent oxygen quenching.

  • Excite the sample with a pulsed laser (e.g., a nitrogen laser at 337 nm).

  • Record the PL decay using a time-correlated single photon counting (TCSPC) system.

  • Fit the decay curve with a multi-exponential function to determine the lifetimes of the prompt and delayed fluorescence components.

Protocol 3: OLED Fabrication and Testing

ITO Substrate Cleaning ITO Substrate Cleaning HTL Deposition HTL Deposition ITO Substrate Cleaning->HTL Deposition Spin-coating EML Deposition Emissive Layer (EML) Deposition HTL Deposition->EML Deposition Co-evaporation ETL Deposition ETL Deposition EML Deposition->ETL Deposition Thermal Evaporation Cathode Deposition Cathode Deposition ETL Deposition->Cathode Deposition Thermal Evaporation Encapsulation Encapsulation Cathode Deposition->Encapsulation UV-curing Device Testing Device Testing Encapsulation->Device Testing

Figure 3: Standard workflow for OLED fabrication via thermal evaporation.

Materials & Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Hole-Transport Layer (HTL) material (e.g., TAPC)

  • Emissive Layer (EML) host material (e.g., mCP) and the synthesized TADF emitter

  • Electron-Transport Layer (ETL) material (e.g., TPBi)

  • Cathode material (e.g., LiF/Al)

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

  • Source-measure unit (SMU) and luminance meter

Procedure:

  • Substrate Cleaning: Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry with a nitrogen gun and treat with UV-ozone.

  • Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.

    • Deposit the HTL (e.g., TAPC, 40 nm).

    • Co-evaporate the EML by depositing the host material (e.g., mCP) and the TADF emitter at a specific doping concentration (e.g., 10 wt%) to a thickness of 20 nm.

    • Deposit the ETL (e.g., TPBi, 40 nm).

  • Cathode Deposition: Deposit a thin layer of LiF (1 nm) followed by a thicker layer of Al (100 nm) through a shadow mask to define the cathode.

  • Encapsulation: Immediately transfer the fabricated device into an inert atmosphere glovebox. Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from oxygen and moisture.

  • Device Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics using an SMU and a calibrated photodiode.

    • Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency from the J-V-L data.

    • Measure the electroluminescence spectrum at different driving voltages.

Conclusion

While direct examples of high-performance blue TADF emitters derived from 3-bromocarbazole are not yet prominent in the literature, the fundamental principles of TADF molecular design and the versatility of carbazole chemistry strongly support its potential as a valuable building block. By employing established synthetic methodologies such as Suzuki and Buchwald-Hartwig couplings, a diverse range of D-A emitters can be readily synthesized from this precursor. The key to achieving high efficiency will lie in the judicious selection of the acceptor moiety to ensure a small ΔEST and high photoluminescence quantum yield. The protocols and comparative data presented in this guide offer a robust framework for researchers to explore this promising avenue in the ongoing development of next-generation blue OLEDs.

References

  • Lee, J., et al. (2018). Blue thermally activated delayed fluorescent emitters having a bicarbazole donor moiety. Journal of Materials Chemistry C, 6(34), 9178-9184. [Link]

  • Penxten, P., et al. (2018). Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). Beilstein Journal of Organic Chemistry, 14, 258-276. [Link]

  • Duan, L., et al. (2018). Thermally Activated Delayed Fluorescence Emitters for Deep Blue Organic Light Emitting Diodes: A Review of Recent Advances. Applied Sciences, 8(4), 494. [Link]

  • ResearchGate. (n.d.). Photophysical properties of three compounds at different external...[Link]

  • Kim, J., et al. (2020). Recent Advancement in Boron-Based Efficient and Pure Blue Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes. Frontiers in Chemistry, 8, 593. [Link]

  • Royal Society of Chemistry. (2022). A multi-resonant thermally activated delayed fluorescence emitter with a twisted second-generation carbazole dendron showing suppressed concentration quenching and its use in solution-processed organic light-emitting diodes. Journal of Materials Chemistry C, 10(4), 1396-1403. [Link]

  • ResearchGate. (n.d.). Electroluminescence properties of the TADF-OLEDs with new host materials. [Link]

  • Wang, Y., et al. (2019). Blue TADF Emitters Based on Indenocarbazole Derivatives with High Photoluminescence and Electroluminescence Efficiencies. ACS Applied Materials & Interfaces, 11(11), 10758-10767. [Link]

  • KAUST Repository. (2016). A New Design Strategy for Efficient Thermally Activated Delayed Fluorescence Organic Emitters. [Link]

  • Pander, P., & Dias, F. B. (2016). Photophysical Characterisation of Thermally Activated Delayed Fluorescence (TADF) Materials. Molecular Crystals and Liquid Crystals, 647(1), 249-259. [Link]

  • National Center for Biotechnology Information. (2024). Thermally Activated Delayed Fluorescence (TADF) Materials Based on Earth‐Abundant Transition Metal Complexes: Synthesis, Design and Applications. [Link]

  • Semantic Scholar. (2020). Recent progress of green thermally activated delayed fluorescent emitters. [Link]

  • ResearchGate. (2018). Correlation of Molecular Structure with Photophysical Properties and Device Performances of Thermally Activated Delayed Fluorescent Emitters. [Link]

  • Royal Society of Chemistry. (2014). Enhanced electroluminescence based on thermally activated delayed fluorescence from a carbazole–triazine derivative. Physical Chemistry Chemical Physics, 16(29), 15284-15288. [Link]

  • Semantic Scholar. (2019). Blue TADF Emitters Based on Indenocarbazole Derivatives with High Photoluminescence and Electroluminescence Efficiencies. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(3-Bromocarbazol-9-yl)ethanol proper disposal procedures

Proper disposal of complex halogenated heteroaromatics like 2-(3-Bromocarbazol-9-yl)ethanol requires strict adherence to environmental and safety protocols. Because this compound is frequently utilized in specialized syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper disposal of complex halogenated heteroaromatics like 2-(3-Bromocarbazol-9-yl)ethanol requires strict adherence to environmental and safety protocols. Because this compound is frequently utilized in specialized synthetic chemistry, OLED material development, and pharmaceutical research, laboratory personnel must understand not just how to dispose of it, but the underlying chemical causality dictating these procedures.

As your trusted partner in laboratory safety and operational excellence, we have developed this comprehensive, self-validating guide to ensure your waste management workflows protect both your personnel and the environment.

Chemical Profiling & The Causality of Segregation

The critical structural feature of 2-(3-Bromocarbazol-9-yl)ethanol is its covalently bound bromine atom. This single halogen dictates the entire lifecycle of the compound's waste stream.

The Causality of Segregation: When organic waste is sent for off-site disposal, it is typically destroyed via incineration. If halogenated compounds are mixed into standard non-halogenated solvent streams, the incineration process can generate highly corrosive hydrogen bromide (HBr) gas and highly toxic environmental pollutants, such as dioxins and furans[1]. To prevent this, halogenated waste must be processed in specialized rotary kilns equipped with high-efficiency caustic scrubbers[1].

A common operational failure in laboratories is dissolving a halogenated solid (like 2-(3-Bromocarbazol-9-yl)ethanol) in a non-halogenated solvent (like ethanol or acetone) and mistakenly disposing of the mixture in the non-halogenated waste stream. Any mixture containing >1% halogen by volume must be strictly classified as Halogenated Waste [2]. Mixing these streams not only poses severe safety risks but also disrupts fuels blending processes and can double the disposal costs for your facility[3].

Quantitative Waste Management Parameters

To ensure compliance and safety, all waste containers and streams must adhere to the following quantitative parameters:

ParameterSpecification / LimitCausality / Rationale
Halogen Threshold > 1% by volumeTriggers mandatory classification as halogenated waste to prevent toxic byproducts during incineration[2].
Aqueous pH Limit 5.5 to 9.5Acceptable range for safety cans; prevents container corrosion and volatile gas evolution[3].
Accumulation Limit < 55 gallonsRCRA regulatory compliance; minimizes fire and chemical exposure risks in active laboratory spaces[4].
Container Material HDPE or PTFE-linedEnsures chemical compatibility; prevents leaching or degradation from carbazole/solvent mixtures[5].

Waste Routing Visualization

The following decision tree illustrates the logical routing for different states of 2-(3-Bromocarbazol-9-yl)ethanol waste.

WasteRouting Start 2-(3-Bromocarbazol-9-yl)ethanol Waste Generation Solid Solid Waste (Powders, PPE, Glassware) Start->Solid Liquid Liquid Waste (Reaction Filtrates/Solutions) Start->Liquid SolidDest Halogenated Solid Waste Rigid Container / Double Bagged Solid->SolidDest Direct Disposal SolventCheck Identify Carrier Solvent Liquid->SolventCheck HaloSolv Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (e.g., Ethanol, Acetone) SolventCheck->NonHaloSolv HaloDest Halogenated Liquid Waste (F-Listed / Fuels Blending) HaloSolv->HaloDest >1% Halogen content MixedDest Mixed Halogenated Waste (Default to Halogenated Stream) NonHaloSolv->MixedDest Contaminated by Bromine MixedDest->HaloDest Consolidated

Decision tree for 2-(3-Bromocarbazol-9-yl)ethanol waste segregation and routing.

Self-Validating Disposal Protocols

To guarantee trustworthiness in your lab's operations, utilize the following step-by-step methodologies. Each protocol contains a built-in validation step to ensure the procedure was executed flawlessly.

Protocol A: Solid Waste (Powders, Contaminated PPE, and Silica)

Applies to: Residual reagent powders, contaminated gloves, and silica gel from column chromatography.

  • Collection: Place residual powders and contaminated silica gel into rigid plastic containers. Alternatively, double-bag the waste in heavy-duty, sealable plastic bags[2].

    • Causality: Fine brominated organic dust poses a severe inhalation hazard. Double-bagging prevents aerosolization during transit[2].

  • Validation Check: Gently invert the sealed bag or rigid container over a clean surface. Validation: If no particulate matter escapes, the primary containment seal is verified as secure.

  • Labeling: Affix a hazardous waste label immediately. Write the full chemical name ("2-(3-Bromocarbazol-9-yl)ethanol and Silica Gel"). Do not use abbreviations or chemical formulas, as these are frequently rejected by waste disposal facilities[4].

Protocol B: Liquid Waste (Reaction Filtrates and Solvent Mixtures)

Applies to: Mother liquors, extraction solvents, and NMR samples.

  • Segregation: Confirm the destination safety can is explicitly marked for "Halogenated Waste"[4]. Ensure the container is made of compatible material (e.g., HDPE)[5].

  • Transfer: Working inside a certified fume hood, use a dedicated, clean funnel to transfer the liquid waste into the safety can.

  • Sealing: Immediately remove the funnel and close the container lid. The container must remain "vapor tight" and "spill proof" at all times unless waste is actively being added[4].

  • Validation Check: Wipe the exterior thread and base of the safety can with a dry Kimwipe. Validation: A clean Kimwipe confirms no micro-spills occurred during transfer, preventing secondary exposure to lab personnel.

  • Documentation: Update the waste log attached to the container immediately. The label must be applied before or at the exact time the first drop of waste is added[4].

Regulatory Compliance & Accumulation Logistics

Because laboratory wastes are highly variable, they require specific Land Disposal Restriction (LDR) notifications for each packaging unit sent to a Treatment, Storage, and Disposal (TSD) facility[6].

Ensure your laboratory does not exceed the 55-gallon accumulation limit for hazardous waste in the active work area[4]. If your institution operates under EPA Subpart K (Alternative Requirements for Hazardous Waste Determination and Accumulation in Laboratories), ensure that all unwanted materials are removed from the laboratory within the mandated timeframes (typically 6 to 12 months, depending on institutional policy and volume limits)[6].

References

  • Source: Hong Kong University of Science and Technology (ust.hk)
  • Source: University of Illinois Division of Research Safety (illinois.edu)
  • 7.
  • Source: American Chemical Society (acs.org)
  • Source: U.S. Environmental Protection Agency (epa.gov)
  • Source: Royal Society of Chemistry (rsc.org)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Bromocarbazol-9-yl)ethanol
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2-(3-Bromocarbazol-9-yl)ethanol
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